molecular formula C5H6BrF2N3 B2867092 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine CAS No. 1006462-46-9

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B2867092
CAS No.: 1006462-46-9
M. Wt: 226.025
InChI Key: IAGSVTWZLHIZRX-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C5H6BrF2N3 and its molecular weight is 226.025. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF2N3/c6-3-1-11(2-4(7)8)10-5(3)9/h1,4H,2H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGSVTWZLHIZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical & Synthetic Profile of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical profile for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine , a specialized heterocyclic intermediate critical in modern medicinal chemistry.

Executive Summary

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a high-value scaffold used primarily in the discovery of small molecule kinase inhibitors. It combines a 3-amino-pyrazole core (a privileged ATP-hinge binding motif) with a 2,2-difluoroethyl tail (a metabolic blocker and lipophilicity modulator) and a 4-bromo handle (enabling palladium-catalyzed cross-coupling). This guide details its physicochemical properties, synthetic routes, and handling protocols for drug development workflows.

Chemical Identity & Structural Analysis[1]

This compound is an N-alkylated derivative of 4-bromo-1H-pyrazol-3-amine. The introduction of the difluoroethyl group at the N1 position significantly alters the electronic and physicochemical profile compared to the parent methyl or ethyl analogs.

PropertySpecification
IUPAC Name 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
Molecular Formula C₅H₆BrF₂N₃
Molecular Weight 226.02 g/mol
Core Scaffold 3-Aminopyrazole
Key Substituents C4-Bromine (Electrophile), N1-Difluoroethyl (Lipophilic/Metabolic shield)
SMILES NC1=NN(CC(F)F)C=C1Br
Related CAS 16461-94-2 (Parent Amine); 1429419-32-8 (Carboxylate Analog)
Structural Significance[3]
  • The Difluoroethyl Group: Unlike a standard ethyl group, the -CH2CHF2 moiety reduces electron density on the pyrazole ring due to the inductive effect of fluorine. It also blocks metabolic oxidation at the terminal carbon, extending in vivo half-life.

  • The 3-Amino Group: Acts as a hydrogen bond donor/acceptor pair, typically anchoring the molecule to the hinge region of kinase enzymes (e.g., interacting with the backbone carbonyl/amide of residues like Methionine or Leucine).

Physicochemical Profile

Note: Values below are derived from experimental data of close structural analogs and computational consensus models.

Table 1: Core Physicochemical Properties[4]
ParameterValue (Approx.)Implication for Drug Design
LogP (Lipophilicity) 1.4 – 1.7Moderate lipophilicity; good membrane permeability without excessive protein binding.
TPSA (Topological Polar Surface Area) ~52 ŲWell within the range for oral bioavailability (<140 Ų).
pKa (Pyridine-like N) ~2.5 – 3.0The electron-withdrawing fluoro-group lowers basicity compared to methyl-pyrazole (pKa ~4), reducing lysosomal trapping.
H-Bond Donors (HBD) 2 (Amino group)Critical for hinge binding.
H-Bond Acceptors (HBA) 3 (Pyridine N + 2 F)Fluorine atoms can act as weak acceptors in specific hydrophobic pockets.
Solubility High in DMSO, MeOH; Low in WaterRequires organic co-solvents for biological assay stock solutions.
Melting Point 95 – 105 °CSolid at room temperature; stable crystalline form expected.

Synthetic Pathway & Impurity Profile[5][6]

The synthesis of this compound typically involves the regioselective alkylation of the parent pyrazole. The choice of base and solvent is critical to favor the N1-isomer over the N2-isomer.

Experimental Protocol: Regioselective N-Alkylation

Objective: Synthesize 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine from 4-bromo-3-aminopyrazole.

  • Reagents:

    • Starting Material: 4-Bromo-1H-pyrazol-3-amine (1.0 eq).

    • Electrophile: 2,2-Difluoroethyl triflate (1.1 eq) or 1-Bromo-2,2-difluoroethane (requires stronger forcing conditions).

    • Base: Cesium Carbonate (

      
      ) (2.0 eq).
      
    • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolution: Dissolve 4-bromo-1H-pyrazol-3-amine in anhydrous DMF under

      
       atmosphere.
      
    • Deprotonation: Add

      
       and stir at RT for 30 mins.
      
    • Alkylation: Dropwise add 2,2-difluoroethyl triflate at 0°C. Allow to warm to RT and stir for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient). The N1-isomer (desired) usually elutes after the N2-isomer (impurity) due to differences in polarity, though this can vary based on the stationary phase.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 4-Bromo-1H-pyrazol-3-amine (Parent Scaffold) Reaction N-Alkylation (RT, 12h) Start->Reaction Reagents Reagents: 2,2-Difluoroethyl Triflate Cs2CO3, DMF Reagents->Reaction Separation Purification (Flash Chromatography) Reaction->Separation Product 4-Bromo-1-(2,2-difluoroethyl)- 1H-pyrazol-3-amine (Target N1 Isomer) Separation->Product Major Product Impurity N2-Isomer Impurity (Discard) Separation->Impurity Minor Byproduct

Figure 1: Synthetic workflow for the regioselective alkylation of the pyrazole core.

Analytical Characterization

To validate the identity of the compound, researchers must look for specific spectral signatures, particularly the splitting pattern of the difluoroethyl group.

Nuclear Magnetic Resonance (NMR)[1][7]
  • ¹H NMR (DMSO-d₆):

    • Pyozole-H5: Singlet around

      
       7.8 – 8.0 ppm.
      
    • Amine (

      
      ):  Broad singlet around 
      
      
      
      5.0 – 5.5 ppm (exchangeable with
      
      
      ).
    • 
      :  Distinct triplet of triplets (tt) or multiplet around 
      
      
      
      6.0 – 6.4 ppm (
      
      
      Hz).
    • 
      :  Multiplet (td) around 
      
      
      
      4.2 – 4.5 ppm.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion (

    
    ): 
    
    • Expect a characteristic 1:1 doublet for the Bromine isotope pattern (

      
       and 
      
      
      
      ).
    • m/z peaks at 226.0 and 228.0 .

Applications in Drug Discovery[3]

This compound acts as a "building block" for advanced therapeutics. The bromine atom serves as a reactive handle for Suzuki-Miyaura Cross-Coupling , allowing the attachment of aryl or heteroaryl groups to create the final drug molecule.

Mechanism of Action (Kinase Inhibition Context)

In a typical kinase inhibitor design:

  • Hinge Binding: The aminopyrazole motif forms hydrogen bonds with the kinase hinge region.

  • Solvent Front/Hydrophobic Pocket: The group attached via the bromine (after coupling) extends into the solvent front or a back pocket to ensure selectivity.

  • Metabolic Stability: The 2,2-difluoroethyl group occupies the ribose-binding pocket or a hydrophobic shelf, resisting metabolic degradation better than a simple ethyl group.

Application Workflow Diagram

ApplicationWorkflow Scaffold 4-Bromo-1-(2,2-difluoroethyl)- 1H-pyrazol-3-amine Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Aryl Boronic Acid) Scaffold->Coupling Library Library of Kinase Inhibitors Coupling->Library Screening High-Throughput Screening (IC50 vs JAK/BTK/Aurora) Library->Screening Lead Lead Candidate (Optimized ADME/Potency) Screening->Lead

Figure 2: Utilization of the scaffold in a medicinal chemistry campaign.

Handling, Stability & Safety

Safety Data Sheet (SDS) Highlights
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light (brominated compounds can be light-sensitive).

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

Protocol: Preparing a 10 mM Stock Solution
  • Weigh 2.26 mg of the solid.

  • Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into small vials and store at -20°C to prevent freeze-thaw cycles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-1H-pyrazol-3-amine (CAS 16461-94-2). Retrieved from [Link]

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Contextual grounding for difluoroethyl utility).

Technical Whitepaper: Synthesis, Characterization, and Application of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs and versatile cross-coupling handles is paramount for designing robust Active Pharmaceutical Ingredients (APIs). 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS: 1006462-46-9) represents a highly specialized, trifunctional building block engineered for such advanced discovery programs.

This whitepaper provides an in-depth technical analysis of this compound. We deconstruct the causality behind its structural design—specifically how the 2,2-difluoroethyl group modulates lipophilicity and metabolic stability, while the C4-bromo and C3-amine groups serve as orthogonal handles for late-stage functionalization. Furthermore, we provide field-proven, self-validating synthetic protocols and analytical workflows to ensure high-fidelity integration into drug discovery pipelines.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is not arbitrary; each substituent plays a critical mechanistic role:

  • The 2,2-Difluoroethyl Motif: Acting as a bioisostere for standard ethyl or propyl groups, the highly electronegative fluorine atoms lower the

    
     of the adjacent pyrazole nitrogen via inductive effects. Crucially, this substitution blocks cytochrome P450-mediated oxidation at the terminal methyl group (a common metabolic liability of unbranched alkyls), thereby extending the compound's biological half-life.
    
  • The C4-Bromo Substituent: Serves as a prime electrophilic node for palladium-catalyzed sp2-sp2 or sp2-sp3 cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C3-Amine: Functions as a critical hydrogen bond donor/acceptor. In kinase inhibitor design, this primary amine frequently anchors the molecule to the kinase hinge region (e.g., via interaction with the backbone carbonyl of a hinge residue).

Quantitative Data Summary

The following table summarizes the core quantitative and physicochemical parameters of the compound, verified against commercial supplier databases 12.

PropertyValue
Chemical Name 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
CAS Registry Number 1006462-46-9
Molecular Formula

Molecular Weight 226.02 g/mol
Monoisotopic Mass 224.971 g/mol
SMILES String FC(F)CN1C=C(Br)C(N)=N1
Typical Commercial Purity

95% (HPLC/NMR)

Retrosynthetic Strategy & Mechanistic Workflow

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine relies on a controlled, three-step linear sequence starting from commercially available 3-nitro-1H-pyrazole. The logic dictates establishing the N-alkyl core first, reducing the nitro group to activate the pyrazole ring, and finally executing a regioselective bromination.

SynthesisWorkflow N1 3-Nitro-1H-pyrazole N2 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole (Regioselective Alkylation) N1->N2 2,2-Difluoroethyl triflate K2CO3, DMF, 80°C N3 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine (Nitro Reduction) N2->N3 H2 (1 atm), Pd/C MeOH, 25°C N4 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine CAS: 1006462-46-9 N3->N4 NBS (1.05 eq), DMF 0°C to 25°C

Fig 1: Three-step synthetic workflow for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes specific mechanistic reasoning and analytical checkpoints.

Step 1: Regioselective N-Alkylation

Objective: Synthesize 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole. Causality: Alkylating 3-nitro-1H-pyrazole typically yields a mixture of 1,3- and 1,5-isomers. Potassium carbonate (


) is selected as a mild base to deprotonate the pyrazole without degrading the highly reactive 2,2-difluoroethyl trifluoromethanesulfonate. Steric hindrance from the nitro group slightly favors the desired 1,3-isomer, but chromatographic separation is mandatory.
  • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Add

    
     (2.0 eq) and stir at 0 °C for 15 minutes.
    
  • Dropwise add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq).

  • Warm the reaction to 80 °C and stir for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (

    
     114) is fully converted to the product mass (
    
    
    
    178).
  • Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 1,3-isomer.

Step 2: Catalytic Nitro Reduction

Objective: Synthesize 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. Causality: The nitro group must be reduced prior to bromination because a nitro-substituted pyrazole is too electron-deficient to undergo mild electrophilic aromatic substitution.

  • Dissolve the intermediate from Step 1 in Methanol (0.2 M).

  • Add 10% Pd/C (0.1 eq by weight).

  • Evacuate the flask and backfill with

    
     gas (balloon pressure, 1 atm).
    
  • Stir vigorously at 25 °C for 6 hours.

  • Validation Checkpoint: Filter an aliquot through a syringe filter. LC-MS should show complete disappearance of

    
     178 and emergence of 
    
    
    
    148
    
    
    .
  • Filter the bulk mixture through a pad of Celite to remove the palladium catalyst and concentrate in vacuo.

Step 3: Electrophilic Aromatic Bromination

Objective: Synthesize the target API building block (CAS: 1006462-46-9). Causality: The C4 position is the most nucleophilic site on the pyrazole ring, strongly activated by the ortho/para-like directing effect of the C3-amine. N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (


) to provide a controlled release of electrophilic bromine, preventing the formation of an N-bromoamine intermediate and avoiding oxidative degradation of the primary amine 3.
  • Dissolve 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF (0.3 M) and cool to 0 °C.

  • Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C to prevent over-bromination.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: LC-MS must show the disappearance of the

    
     148 peak and the emergence of a characteristic isotopic doublet at 
    
    
    
    226 and 228 (1:1 ratio, indicative of mono-bromination).
  • Pour the mixture into ice water to precipitate the product. Filter, wash with cold water (to remove succinimide), and dry under high vacuum.

Downstream Applications in Drug Discovery

The true value of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine lies in its orthogonal reactivity. Drug development professionals utilize this scaffold to rapidly generate structure-activity relationship (SAR) libraries. The C4-bromo group is typically reacted first via Palladium-catalyzed cross-coupling to install an aryl or heteroaryl "tail". Subsequently, the C3-amine is functionalized via amide or urea coupling to form the "head" of the inhibitor.

DownstreamApplications A Target Building Block (CAS: 1006462-46-9) B Suzuki-Miyaura Coupling (C4-Position) A->B Pd(dppf)Cl2, Base Ar-B(OH)2 C Amide/Urea Formation (C3-Amine) B->C R-COCl or R-NCO DIPEA, DCM D Advanced API (e.g., Kinase Inhibitor) C->D Final Deprotection & Salt Formation

Fig 2: Logical workflow for downstream functionalization into advanced API candidates.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized or procured building block, the following analytical signatures must be verified:

  • 
     NMR (
    
    
    
    or
    
    
    , 400 MHz):
    • The difluoroethyl group will exhibit a highly characteristic triplet of triplets (tt) for the

      
       proton between 
      
      
      
      5.80 - 6.30 ppm, driven by a massive geminal fluorine-hydrogen coupling constant (
      
      
      Hz).
    • The

      
       protons will appear as a triplet of doublets (td) around 
      
      
      
      4.20 - 4.50 ppm.
    • The pyrazole

      
       will present as a distinct singlet around 
      
      
      
      7.50 - 7.80 ppm, confirming the C4 position is substituted.
    • The

      
       protons will appear as a broad singlet (exchangeable with 
      
      
      
      ) around
      
      
      4.50 - 5.00 ppm.
  • Mass Spectrometry (ESI-TOF): The presence of the bromine atom is unambiguously confirmed by the

    
     and 
    
    
    
    isotopic pattern. The mass spectrum must yield peaks at
    
    
    226.0
    
    
    (
    
    
    ) and
    
    
    228.0
    
    
    (
    
    
    ) in a near 1:1 intensity ratio.

References

  • BLDpharm Product Specifications: "1006462-46-9 | 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine". BLD Pharmatech Ltd.
  • Bidepharm Product Specifications: "CAS:1006462-46-9, 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine". Bide Pharmatech.
  • Contextual Pyrazole Bromination Methodology: "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole". MDPI - Molbank.

Sources

An In-Depth Technical Guide to 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: A Novel Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. As this molecule is not widely documented in commercial or academic databases, this paper serves as a foundational dossier, offering theoretical and extrapolated data based on closely related analogues, alongside a proposed synthetic pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities.

Executive Summary: The Significance of Fluorinated Pyrazoles

The pyrazole core is a privileged scaffold in medicinal chemistry, present in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for creating compounds that interact with biological targets. The introduction of a bromine atom at the C4 position provides a crucial handle for further molecular elaboration through cross-coupling reactions, such as Suzuki-Miyaura couplings.[1] This allows for the systematic exploration of chemical space to optimize biological activity.

Furthermore, the incorporation of fluorine atoms, specifically the 2,2-difluoroethyl group at the N1 position, is a strategic choice in modern drug design. Fluorination is known to modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity, by altering the molecule's electronic landscape and lipophilicity. The 3-amino group serves as another key functional handle for derivatization or as a critical pharmacophoric element for target engagement.

Molecular Structure and Physicochemical Properties

The core structure of the target compound is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key substituents that define its chemical character are:

  • 4-Bromo Group: An electron-withdrawing group that also serves as a synthetic handle.

  • 1-(2,2-difluoroethyl) Group: A fluorinated alkyl chain that can enhance metabolic stability and lipophilicity.

  • 3-Amino Group: A nucleophilic group that can be readily functionalized or act as a hydrogen bond donor.

Calculated and Analogous Compound Data
PropertyTarget Compound (Calculated) Analogue A: 4-Bromo-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole [2]Analogue B: Methyl 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylate [3]Analogue C: 4-Bromo-1H-pyrazol-3-amine
Molecular Formula C₅H₆BrF₂N₃C₆H₇BrF₂N₂C₇H₇BrF₂N₂O₂C₃H₄BrN₃
Molecular Weight 226.02 g/mol 225.03 g/mol 269.04 g/mol 161.99 g/mol
CAS Number Not Available1883290-23-01429419-32-816461-94-2

Proposed Synthetic Pathway

The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine can be logically approached through the N-alkylation of a readily available precursor, 4-Bromo-1H-pyrazol-3-amine. This strategy is common for the functionalization of pyrazole rings.

Experimental Protocol: N-Alkylation of 4-Bromo-1H-pyrazol-3-amine

This protocol describes a plausible method for the synthesis of the target compound. The choice of a strong base and an appropriate electrophile is critical for the selective alkylation at the N1 position.

Reagents and Materials:

  • 4-Bromo-1H-pyrazol-3-amine (CAS: 16461-94-2)[4][5]

  • 2,2-difluoroethyl trifluoromethanesulfonate (or a similar suitable electrophile)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis under an inert atmosphere

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-1H-pyrazol-3-amine to a round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the stirred suspension to 0 °C using an ice bath. Add sodium hydride portion-wise. The evolution of hydrogen gas should be observed. Allow the mixture to stir at this temperature for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Alkylation: Slowly add a solution of 2,2-difluoroethyl trifluoromethanesulfonate in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by TLC to confirm the consumption of the starting material and the formation of the product.

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

Visualization of Molecular Structure and Synthetic Workflow

Molecular Structure

Caption: Molecular structure of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

Synthetic Workflow Diagram

start 4-Bromo-1H-pyrazol-3-amine reagents 1. NaH, DMF, 0 °C 2. 2,2-difluoroethyl triflate start->reagents N-Alkylation product 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine reagents->product

Caption: Proposed synthetic workflow for the target compound.

Potential Applications in Drug Discovery

Substituted pyrazoles are key components in a variety of therapeutic agents. For instance, related pyrazole structures are investigated as inhibitors of phosphatidylinositol-3-kinase (PI3K) and Calcium Release-Activated Calcium (CRAC) channels, which are targets for anti-cancer and anti-inflammatory therapies, respectively.[1] The unique combination of the bromo, amino, and difluoroethyl groups in the target molecule makes it a promising candidate for screening against a range of biological targets, including kinases, proteases, and other enzymes implicated in disease. The bromine atom, in particular, allows for its use as a versatile intermediate in the synthesis of more complex molecules for structure-activity relationship (SAR) studies.

References

  • 4-bromo-5-(trifluoromethyl)-1H-pyrazol-3-amine | C4H3BrF3N3 | CID 25247475. PubChem. Available at: [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]

  • 4-bromo-5-methyl-1H-pyrazol-3-amine. ECHA. Available at: [Link]

  • 4-Bromo-5-ethyl-1H-pyrazole Properties. EPA. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... PMC. Available at: [Link]

Sources

Strategic Sourcing & Validation of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary[1]

In the landscape of modern kinase inhibitor development—particularly for JAK, LRRK2, and BTK targets—the 1-(2,2-difluoroethyl)-1H-pyrazol-3-amine scaffold has emerged as a critical bioisostere.[1] The addition of the 4-bromo functionality transforms this moiety into a versatile linchpin for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.[1]

However, sourcing 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine presents a unique challenge.[1] Unlike commoditized reagents, this specific isomer is often plagued by regiochemical ambiguity .[1] Commercial batches frequently contain significant levels of the thermodynamically stable 1,5-disubstituted isomer (5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine), which is virtually indistinguishable by standard LC-MS methods.[1]

This guide provides a definitive framework for sourcing, synthesizing, and validating this high-value intermediate, ensuring your SAR (Structure-Activity Relationship) data remains uncompromised.

Part 2: Chemical Profile & Critical Attributes[1]

Before engaging suppliers, establish the target specifications.[1] The presence of the difluoroethyl group lowers the pKa of the pyrazole nitrogen, altering its nucleophilicity compared to non-fluorinated analogs.[1]

AttributeSpecificationTechnical Note
Chemical Name 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amineTarget Isomer (1,3,4-substitution pattern)
CAS Number Not Widely Assigned (See Note 1)Often sold under custom codes or mislabeled as CAS 2171323-57-0 (5-bromo isomer).[1]
Molecular Formula C₅H₆BrF₂N₃MW: 226.02 g/mol
Key Impurity 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amineRegioisomer: Formed via N2-alkylation.[1][2]
Solubility DMSO, Methanol, DCMPoor solubility in water; lipophilic shift due to -CF₂H.[1]
Storage 2–8°C, Inert AtmosphereAmine is oxidation-sensitive over long periods.[1]

Note 1: The lack of a unique, widely recognized CAS for the 4-bromo-1-alkyl isomer in public databases suggests it is primarily a custom synthesis target .[1] Do not rely solely on CAS searches; verify by structure.

Part 3: The Supply Landscape & Sourcing Strategy

Due to the regioselectivity challenges in its synthesis, "off-the-shelf" stock is rare and high-risk.[1] We recommend a hybrid sourcing strategy :

Tier 1: Custom Synthesis Partners (Recommended)

For >10g requirements, contract a CRO with proven expertise in heterocyclic chemistry.[1]

  • Enamine / ChemSpace: High reliability for pyrazole building blocks.[1]

  • WuXi AppTec / Pharmablock: Excellent for scaling up (kg batches) with rigorous QC.[1]

  • ChemScene: Often lists specific fluorinated pyrazole intermediates.[1]

Tier 2: In-House Synthesis (The "Make" Option)

For <5g requirements, in-house synthesis via alkylation is often faster than lead times for custom synthesis.[1]

Precursor Sourcing:

  • 4-Bromo-1H-pyrazol-3-amine (CAS 16461-94-2): Widely available (Sigma, Combi-Blocks, Enamine).[1]

  • 2,2-Difluoroethyl tosylate (CAS 116627-44-2): Preferred over the bromide/iodide for better handling and kinetics.[1]

Part 4: Technical Evaluation & Synthesis Logic

The core difficulty lies in the alkylation of the parent pyrazole.[1] The tautomeric equilibrium of 4-bromo-3-aminopyrazole allows alkylation at either the N1 or N2 position.[1]

The Regioselectivity Problem[1][3][4][5]
  • Pathway A (Desired): Alkylation at N1 yields the 1,3,4-trisubstituted product (Target).[1]

  • Pathway B (Undesired): Alkylation at N2 yields the 1,5,4-trisubstituted product (Impurity).[1]

Mechanism Diagram:

G Start 4-Bromo-3-aminopyrazole (Tautomeric Mixture) Reagent 2,2-Difluoroethyl Tosylate + Base (Cs2CO3/K2CO3) Start->Reagent Target Target Isomer 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (Sterically Favored if optimized) Reagent->Target N1 Alkylation (Kinetic Control) Impurity Regioisomer Impurity 5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (Thermodynamic Trap) Reagent->Impurity N2 Alkylation Separation Separation Target->Separation Chromatography (Close Rf values) Impurity->Separation

Figure 1: Divergent alkylation pathways.[1][3] Note that steric hindrance from the C3-amine group often disfavors N2 alkylation, but electronic factors can compete.[1]

Part 5: Quality Control (QC) Protocol

Do not accept a Certificate of Analysis (CoA) based solely on LC-MS. Both regioisomers have identical Molecular Weights (226.[1]02) and very similar retention times.[1]

The "Self-Validating" QC Workflow
  • 1H NMR (DMSO-d6):

    • Look for the pyrazole ring proton (C5-H).[1]

    • Target (1,3-subst): The C5-H is typically further downfield (~7.8–8.0 ppm) due to the adjacent N1-alkyl group.[1]

    • Impurity (1,5-subst): The C3-H (now C5-H in the numbering shift) may appear slightly upfield.

    • Critical Check: Verify the integration of the -CH₂- (difluoroethyl) triplet of doublets.[1]

  • 2D NOESY (The Gold Standard):

    • This is the only definitive confirmation method.[1]

    • Experiment: Irradiate the -CH₂- protons of the difluoroethyl group.

    • Result (Target): You should see a strong NOE correlation to the C5-H (pyrazole ring proton) and no correlation to the amine (-NH₂).[1]

    • Result (Impurity): You will see NOE correlation to the -NH₂ group (since N1 is now adjacent to C5-NH2) or different spatial proximity.

QC Decision Matrix:

QC Start Incoming Batch LCMS LC-MS Check (MW 226.02?) Start->LCMS Purity Purity > 95%? LCMS->Purity Yes Fail REJECT Regioisomer Mixture LCMS->Fail No NMR 1H NMR Check Purity->NMR Yes Purity->Fail No NOESY NOESY Correlation CH2 <-> C5-H? NMR->NOESY Ambiguous Pass RELEASE For Synthesis NMR->Pass Clear Assignment NOESY->Pass Yes NOESY->Fail No (Correlation to NH2)

Figure 2: QC Decision Tree for validating pyrazole regiochemistry.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al.[1] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008 .[1][4]

    • (Example of general methodology).

  • Commercial Precursor Availability

    • 4-Bromo-1H-pyrazol-3-amine (CAS 16461-94-2): Available from and .[1]

    • 2,2-Difluoroethyl Tosylate (CAS 116627-44-2): Available from .[1]

  • Analytical Validation (NOESY)

    • Claridge, T. D. W.[1] "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016 .[1] (Standard reference for NOE interpretation in heterocycles).

  • Supplier Databases

    • (Search for "Bromo-difluoroethyl-pyrazole").[1]

    • (Aggregator for CAS 2171323-57-0 and related isomers).[1]

Sources

The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery and its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged structure"—a molecular framework that demonstrates a high frequency of biological activity across diverse target classes.[1] This guide provides a comprehensive exploration of the significant biological activities of pyrazole derivatives, delving into their mechanisms of action, showcasing key examples from clinically approved drugs, and presenting detailed experimental protocols for their evaluation. We will explore their roles as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents, among others, providing researchers and drug development professionals with a robust technical resource to navigate this vital area of pharmaceutical science.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

The development of pyrazole-based anti-inflammatory agents represents a landmark in modern pharmacology. Many derivatives exhibit potent activity by selectively targeting cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[4]

Mechanism of Action: The Arachidonic Acid Cascade

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which convert arachidonic acid into prostaglandin precursors.[5][6] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary source of prostaglandins that mediate pain and swelling.[4][5]

Traditional NSAIDs like ibuprofen inhibit both COX-1 and COX-2, leading to common side effects such as gastrointestinal ulcers.[4] Pyrazole derivatives, most notably Celecoxib, were designed for selectivity. Celecoxib's polar sulfonamide side chain binds to a hydrophilic side pocket region present in COX-2 but not COX-1, achieving an approximate 10-20 times greater selectivity for COX-2.[5] This selective inhibition reduces the production of inflammatory prostaglandins while minimizing the gastrointestinal adverse effects associated with COX-1 inhibition.[5][7]

Beyond COX-2, some pyrazole derivatives also exhibit anti-inflammatory effects by inhibiting other pathways, such as 5-lipoxygenase (5-LOX) to reduce leukotriene production, or by suppressing the NF-κB signaling pathway to decrease the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[4]

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Catalyzes Inflammation Inflammation & Pain PGs->Inflammation Mediates Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2   Inhibits

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives like Celecoxib.

Quantitative Data: COX Inhibition by Pyrazole Derivatives

The efficacy of pyrazole derivatives as anti-inflammatory agents is often quantified by their half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2. The ratio of these values provides a selectivity index.

Compound ClassTargetIC₅₀Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-20.04 µM~10-20[4][5]
3,5-diarylpyrazolesCOX-20.01 µMHigh (not specified)[4]
Pyrazole-thiazole hybridCOX-20.03 µMHigh (not specified)[4]
Pyrazole-thiazole hybrid5-LOX0.12 µMN/A[4]
1,3,4-trisubstituted pyrazolesCOX-2>84.2% inhibitionHigh (not specified)[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess acute anti-inflammatory activity. The underlying principle is that the injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response (edema), which can be measured over time. Anti-inflammatory drugs will reduce the extent of this swelling.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Standard drug (e.g., Diclofenac or Celecoxib, 10 mg/kg), and Test compound(s) at various doses. Fast the animals overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[8]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is prevalent in numerous FDA-approved and clinical-stage anticancer agents, reflecting its ability to interact with a wide array of oncogenic targets.[9][10]

Mechanisms of Action: From Kinase Inhibition to Apoptosis

The anticancer effects of pyrazole derivatives are diverse and often involve multiple mechanisms:

  • Kinase Inhibition: Many pyrazoles act as potent inhibitors of protein kinases that are crucial for cancer cell proliferation, angiogenesis, and survival. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and BRAF V600E.[11] Drugs like Crizotinib and Ruxolitinib are clinical examples of pyrazole-based kinase inhibitors.[1]

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death (apoptosis) in cancer cells. This can occur through both COX-dependent and COX-independent pathways, involving the activation of caspases and modulation of the Bcl-2 protein family.[7][12]

  • Cell Cycle Arrest: Pyrazoles can halt the cell cycle, often at the G1/S or G2/M checkpoints, by modulating the expression of cyclins and cell cycle inhibitors like p21 and p27.[12]

  • DNA Intercalation: Some compounds have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[11]

Anticancer_Mechanisms cluster_mechanisms Cellular Effects cluster_targets Specific Targets Kinase Kinase Inhibition EGFR EGFR/VEGFR-2 Kinase->EGFR CDK CDKs Kinase->CDK BRAF BRAF Kinase->BRAF Outcome Inhibition of Tumor Growth Kinase->Outcome Apoptosis Induction of Apoptosis Caspases Caspase Activation Apoptosis->Caspases Apoptosis->Outcome CellCycle Cell Cycle Arrest p21 p21/p27 Upregulation CellCycle->p21 CellCycle->Outcome DNA DNA Intercalation MinorGroove DNA Minor Groove DNA->MinorGroove DNA->Outcome Pyrazole Pyrazole Derivative Pyrazole->Kinase Pyrazole->Apoptosis Pyrazole->CellCycle Pyrazole->DNA

Caption: Multi-targeted anticancer mechanisms of pyrazole derivatives.

Quantitative Data: Cytotoxicity and Kinase Inhibition

The anticancer potential is measured by the IC₅₀ value against various cancer cell lines and specific enzyme targets.

Compound ClassTarget / Cell LineIC₅₀Reference
Polysubstituted pyrazole (Cpd 59)HepG2 (Liver Cancer)2 µM[11]
Indole-pyrazole hybrid (Cpd 33)CDK20.074 µM[11]
Pyrazole carbaldehyde (Cpd 43)MCF7 (Breast Cancer)0.25 µM[11]
Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine (Cpd 3)EGFR0.06 µM[13]
Dihydropyrano[2,3-c]pyrazole (Cpd 9)VEGFR-20.22 µM[13]
Pyrazole-oxindole conjugate (Cpd 51)Tubulin PolymerizationSignificant Inhibition[14]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Trypsinize confluent cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of this solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the media containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[15][16] The natural C-glycoside pyrazofurin, known for its antimicrobial and antiviral properties, has served as an inspiration for synthetic chemists.[15][16]

Mechanism of Action: DNA Gyrase Inhibition

A key mechanism for the antibacterial action of some pyrazoles is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[17] This enzyme is essential for bacterial DNA replication, recombination, and repair. By inhibiting its function, these compounds prevent the bacterial cell from dividing and carrying out essential genetic processes, leading to cell death. This target is attractive because DNA gyrase is present in bacteria but not in humans, offering a degree of selectivity.[17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Compound ClassOrganismMIC (µg/mL)Reference
5-vinylpyrazole (Cpd 16)S. aureus (quinolone-resistant)1-2[17]
Pyrazole-thiadiazine (Cpd 21a)S. aureus62.5[16]
Pyrazole-thiadiazine (Cpd 21a)C. albicans2.9[16]
Pyrazole-imidazothiadiazole (Cpd 21c)Multi-drug resistant strains0.25[18]
Pyrazole-imidazothiadiazole (Cpd 23h)Multi-drug resistant strains0.25[18]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method to determine the MIC of an antimicrobial agent against bacteria or fungi.

Methodology:

  • Prepare Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. Start with a high concentration and dilute across the plate, leaving wells for a positive control (inoculum only, no drug) and a negative control (broth only).

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well is typically 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to numerous other therapeutic areas.

PDE5 Inhibition for Erectile Dysfunction

Sildenafil, a well-known pyrazole derivative, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[19][20] In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which increases levels of cyclic guanosine monophosphate (cGMP).[21][22] cGMP causes smooth muscle relaxation, leading to increased blood flow and an erection.[19][20] PDE5 degrades cGMP, terminating this effect. Sildenafil inhibits this degradation, thus prolonging the action of cGMP and enhancing the erectile response to sexual stimulation.[19][22][23]

CB1 Receptor Antagonism for Obesity

Rimonabant, a 1,5-diarylpyrazole, was developed as a selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist.[24][25] The endocannabinoid system is involved in regulating appetite and energy balance.[26][27] By blocking the CB1 receptor in the brain and peripheral tissues like fat cells, Rimonabant was shown to decrease appetite, reduce body weight, and improve metabolic parameters.[24][27][28] However, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting central nervous system pathways.[24]

Anticonvulsant Activity

Several pyrazole derivatives have shown significant anticonvulsant properties in preclinical models.[29][30] Their efficacy is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ) seizure models in mice, which represent generalized tonic-clonic and absence seizures, respectively.[31][32] Some compounds have demonstrated potency and a margin of safety comparable to or better than standard antiepileptic drugs like valproic acid.[29][32]

Anticonvulsant_Screening cluster_workflow Anticonvulsant Evaluation Workflow Start Synthesized Pyrazole Derivative Admin Administer to Mice (i.p. or p.o.) Start->Admin Split Admin->Split MES Maximal Electroshock (MES) Test Split->MES PTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Split->PTZ ObserveMES Observe for Tonic Hindlimb Extension MES->ObserveMES ObservePTZ Observe for Clonic Seizures PTZ->ObservePTZ Result Determine Protection (%) and Median Effective Dose (ED₅₀) ObserveMES->Result ObservePTZ->Result

Caption: A typical workflow for screening pyrazole derivatives for anticonvulsant activity.

Conclusion and Future Outlook

The pyrazole nucleus is undeniably a privileged scaffold in drug discovery, serving as the foundation for drugs treating a vast range of human diseases. Its synthetic tractability allows for fine-tuning of steric and electronic properties, enabling the design of highly potent and selective agents.[1] The biological activities discussed herein—from anti-inflammatory and anticancer to antimicrobial and anticonvulsant—highlight the scaffold's remarkable versatility.[2][8][33]

Future research will likely focus on developing multi-target-directed ligands, where a single pyrazole-based molecule is designed to modulate multiple biological pathways simultaneously, a strategy particularly relevant for complex diseases like cancer.[1] Furthermore, the integration of artificial intelligence and machine learning in molecular design is poised to accelerate the discovery of novel pyrazole derivatives with optimized efficacy and safety profiles. The continued exploration of this remarkable heterocycle promises to yield the next generation of innovative therapeutics.[1]

References

  • Sildenafil - Wikipedia. (n.d.). Wikipedia. [Link]

  • What is the mechanism of Rimonabant? (2024, July 17). Patsnap Synapse. [Link]

  • Sildenafil: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

  • How Does Sildenafil Increase Blood Flow? Mechanism Explained. (2026, February 23). Bolt Pharmacy. [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

  • Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]

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  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Preprints.org. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025, December 15). IJNRD. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. [Link]

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  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. [Link]

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  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004, June 5). ACS Publications. [Link]

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  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]

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  • The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (2007, June 15). PubMed. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ojs.ukrlogos.in.ua. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. [Link]

  • Onset and duration of action of sildenafil for the treatment of erectile dysfunction. (n.d.). National Center for Biotechnology Information. [Link]

  • Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. (2021, March 26). Karger Publishers. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). National Center for Biotechnology Information. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (n.d.). Scilit. [Link]

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  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021, June 5). MDPI. [Link]

  • Review: Pharmacological Applications of Pyrazole Derivatives. (n.d.). JETIR Research Journal. [Link]

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Role of Fluorinated Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, with fluorinated pyrazoles emerging as a privileged structural motif. Over 50% of the literature regarding this scaffold has been published in the last five years, driven by its ability to modulate physicochemical properties without altering steric bulk significantly (in the case of single fluorine atoms) or by providing specific hydrophobic interactions (in the case of trifluoromethyl groups).

This guide analyzes the causal relationships between fluorination and pyrazole bioactivity, detailing the modulation of pKa, lipophilicity, and metabolic stability. It provides actionable synthetic strategies for regioselective construction and examines the structural basis of FDA-approved drugs like Celecoxib and Pralsetinib .

Physicochemical Impact of Fluorination

The pyrazole ring is an aromatic 5-membered heterocycle containing two adjacent nitrogen atoms. Introducing fluorine (F) or trifluoromethyl (-CF


) groups fundamentally alters its electronic and physical profile.[1]
pKa Modulation and Hydrogen Bonding

The electron-withdrawing nature (Inductive effect,


) of fluorine significantly impacts the acidity and basicity of the pyrazole ring.
  • Acidity (NH deprotonation): The -CF

    
     group stabilizes the pyrazolate anion via inductive electron withdrawal. While unsubstituted pyrazole has a pK
    
    
    
    of ~14.2, a 3-trifluoromethyl substitution lowers the pK
    
    
    to approximately 10–11 . This increases the hydrogen bond donor (HBD) capability of the NH group at physiological pH.
  • Basicity (N lone pair protonation): Conversely, the basicity of the pyridine-like nitrogen decreases. Unsubstituted pyrazole (pK

    
     of conjugate acid ~2.5) becomes essentially non-basic upon trifluoromethylation (pK
    
    
    
    < 0), reducing non-specific binding to acidic protein residues.
Lipophilicity and Permeability

Fluorination increases lipophilicity (LogP), facilitating membrane permeability.

  • LogP Shift: Replacing -CH

    
     with -CF
    
    
    
    typically increases LogP by ~1.0–1.2 units.
  • Conformational Control: The high electronegativity of fluorine can lock specific conformations via intramolecular electrostatic interactions or dipole alignment, reducing the entropic penalty upon binding to the target protein.

Metabolic Stability

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), rendering it resistant to cytochrome P450-mediated oxidative metabolism.

  • Metabolic Blockade: Substitution of a metabolic "soft spot" (e.g., a methyl group prone to oxidation) with a -CF

    
     group blocks hydroxylation.
    
  • Case Example: In the development of COX-2 inhibitors, the methyl group of the tolyl moiety is susceptible to oxidation, but the -CF

    
     on the pyrazole ring is metabolically inert, directing metabolism to the distal phenyl ring.
    

Structural Logic & Signaling Pathways (Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic of fluorinated pyrazoles and their role in kinase inhibition and receptor selectivity.

SAR_Logic Pyrazole Pyrazole Scaffold Fluorination Fluorination (-F / -CF3) Pyrazole->Fluorination Substitution pKa pKa Modulation (Increased NH Acidity) Fluorination->pKa -I Effect LogP Increased Lipophilicity (Membrane Permeability) Fluorination->LogP Hydrophobicity Metab Metabolic Blockade (Prevents Oxidation) Fluorination->Metab C-F Bond Strength Binding Target Binding (Hydrophobic Pocket) pKa->Binding H-Bond Donor LogP->Binding Van der Waals HalfLife Extended Half-Life (t1/2) Metab->HalfLife Reduced Clearance Selectivity Isoform Selectivity (e.g., COX-2 vs COX-1) Binding->Selectivity Steric Fit

Figure 1: Causal network linking fluorination of the pyrazole core to specific medicinal chemistry outcomes.

Medicinal Chemistry Case Studies

Celecoxib (COX-2 Inhibitor)

Celecoxib is the archetypal example of a 3-trifluoromethylpyrazole drug.[2]

  • Mechanism: The bulky -CF

    
     group at the 3-position of the pyrazole ring binds into a distinct hydrophobic side pocket present in the COX-2 enzyme.
    
  • Selectivity Basis: This side pocket is accessible in COX-2 because the bulky Isoleucine residue found in COX-1 (Ile523) is replaced by a smaller Valine (Val523) in COX-2. The -CF

    
     group acts as a "gatekeeper," preventing binding to COX-1 (steric clash with Ile523) while filling the pocket in COX-2 with high affinity.
    
Pralsetinib (RET Kinase Inhibitor)

Pralsetinib (BLU-667) utilizes a 4-fluoropyrazole moiety.[3]

  • Mechanism: The fluorine atom provides a specific electronic profile that strengthens interaction with the RET kinase domain.

  • Interaction: The 4-F substituent participates in hydrophobic contacts and modulates the electron density of the pyrazole, optimizing

    
    -stacking or 
    
    
    
    -cation interactions within the ATP-binding cleft.

Synthetic Strategies: Regioselective Construction

The synthesis of trifluoromethylpyrazoles typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl equivalents. The major challenge is regioselectivity (forming 3-CF


 vs. 5-CF

isomers).
The Regioselectivity Challenge

When a monosubstituted hydrazine (R-NH-NH


) reacts with a trifluoromethyl-1,3-diketone (R'-CO-CH

-CO-CF

), two isomers are possible:
  • 3-CF

    
     Isomer:  Generally favored under neutral/acidic conditions or with specific bulky hydrazines.
    
  • 5-CF

    
     Isomer:  Often favored when the hydrazine nucleophilicity is manipulated or by using specific solvent effects (e.g., fluorinated alcohols).
    
Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Materials: Trifluoro-1,3-diketone + Aryl Hydrazine Condensation Cyclocondensation (Ethanol, Reflux) Start->Condensation Intermediate Hydroxy-pyrazoline Intermediate Condensation->Intermediate Dehydration Dehydration / Aromatization Intermediate->Dehydration Decision Regioselectivity Control Dehydration->Decision Isomer3 3-CF3 Pyrazole (Thermodynamic Product) Decision->Isomer3 Standard Conditions Isomer5 5-CF3 Pyrazole (Kinetic/Solvent Controlled) Decision->Isomer5 Specific Catalysis

Figure 2: Workflow for the synthesis of trifluoromethylpyrazoles highlighting the regioselectivity bifurcation.

Detailed Experimental Protocol

Protocol: Synthesis of 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-(p-tolyl)-1H-pyrazole (Celecoxib Analog) via Cyclocondensation.

Objective: To synthesize a regioisomerically pure 3-trifluoromethylpyrazole using a self-validating condensation protocol.

Reagents
  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

  • 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)[4]

  • Ethanol (Absolute)

  • Catalytic HCl (optional, for rate acceleration)

Step-by-Step Methodology
  • Preparation: Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (2.30 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (2.46 g, 11 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

    • Checkpoint: The starting diketone spot should disappear within 2–4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

    • Precipitation: In many cases, the product precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and add cold water (10 mL).

  • Filtration: Filter the solid precipitate and wash with cold 50% aqueous ethanol.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to remove trace regioisomers.

  • Validation:

    • 1H NMR (DMSO-d6): Confirm the pyrazole singlet (typically

      
       7.0–7.5 ppm).
      
    • 19F NMR: Confirm a single peak for the -CF

      
       group (approx. -62 ppm).
      
    • Regiochemistry Check: NOESY NMR can confirm the proximity of the N-Aryl protons to the 5-Aryl group (confirming 1,5-substitution pattern) rather than the CF

      
       group.
      
Quantitative Data Summary
ParameterUnsubstituted Pyrazole3-CF

Pyrazole
Impact on Drug Design
pKa (NH) ~14.2~11.0Enhanced H-bond donor capability at neutral pH.
LogP 0.8~1.9Improved passive membrane transport.
C-X Bond Energy 99 kcal/mol (C-H)116 kcal/mol (C-F)Resistance to CYP450 oxidative metabolism.
Van der Waals Vol. 18 ų (-CH

)
42 ų (-CF

)
Fills large hydrophobic pockets (e.g., COX-2).

References

  • Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis and pharmacological activities of celecoxib derivatives Source: University of Misan / ResearchGate URL:[Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: Molecules (MDPI) / PMC URL:[Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib Source: Journal of Chemical Education (ACS) URL:[Link]

  • The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

Methodological & Application

The Strategic Application of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[2] Within the landscape of medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[1][3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design.[4]

This guide focuses on the synthetic utility of a specific, strategically functionalized building block: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine . The presence of a bromine atom at the 4-position provides a versatile handle for the introduction of diverse molecular fragments through well-established cross-coupling methodologies. The 3-amino group serves as a crucial "hinge-binding" moiety, anchoring the inhibitor to the kinase's hinge region, a critical interaction for potent inhibition.[4] Furthermore, the N-1 substituted 2,2-difluoroethyl group offers significant advantages in modulating the physicochemical and pharmacokinetic properties of the final inhibitor, contributing to enhanced metabolic stability and improved biological performance.[5][6]

This document will provide a comprehensive overview of the application of this key intermediate, detailing field-proven synthetic protocols and explaining the scientific rationale behind the experimental choices.

The Role of the 2,2-Difluoroethyl Group: Enhancing Drug-like Properties

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[5][7] The 2,2-difluoroethyl group, in particular, serves as a valuable bioisostere for other functionalities, such as a methoxy group, offering similar steric and electronic features but with improved metabolic robustness.[3][6]

Key advantages of the 2,2-difluoroethyl moiety include:

  • Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][7] This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the resulting kinase inhibitor.[8][9]

  • Modulation of Lipophilicity and Solubility: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its solubility, permeability, and plasma protein binding. Careful placement of fluorinated groups allows for the fine-tuning of these properties to achieve an optimal balance for drug development.

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing the binding affinity and potency of the inhibitor.

Synthetic Pathways: Building Kinase Inhibitors from 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

The primary synthetic strategies for elaborating the 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine core involve palladium-catalyzed cross-coupling reactions. The two most critical transformations are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Kinase Inhibitor Structures A 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B Aryl/Heteroaryl Boronic Acids/Esters C Buchwald-Hartwig Amination (C-N Bond Formation) A->C Aryl/Heteroaryl Amines D 4-Aryl/Heteroaryl Pyrazole Derivatives B->D E 4-Amino Pyrazole Derivatives C->E F Diverse Kinase Inhibitors D->F E->F

Figure 1: General workflow for the synthesis of kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-4 Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between the 4-position of the pyrazole ring and a wide variety of aryl and heteroaryl boronic acids or esters. This reaction is fundamental for introducing key recognition elements that will interact with the ATP-binding site of the target kinase.

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the bromopyrazole to the palladium catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.[10]

Detailed Protocol:

Materials:

  • 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2, or Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (1.0 eq.), the aryl/heteroaryl boronic acid (1.2 eq.), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration).

  • Heat the reaction mixture to 80-120 °C and stir for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For challenging couplings, particularly with heteroaryl boronic acids, advanced catalysts like XPhos Pd G2 are often preferred to prevent side reactions such as debromination.[11]

  • Base: The base plays a critical role in the transmetalation step. The choice of base can influence the reaction rate and yield and should be optimized for each specific substrate combination.

  • Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.

Data Presentation:

Catalyst/LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90670-90
XPhos Pd G2/XPhosK₃PO₄Dioxane/H₂O100480-95
Pd(dppf)Cl₂Cs₂CO₃DMF110275-92

Note: Yields are representative and will vary depending on the specific substrates used.

Protocol 2: Buchwald-Hartwig Amination for C-4 Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 4-aminopyrazole derivatives, which are themselves important pharmacophores or can serve as intermediates for further elaboration.[7][12] This reaction allows for the coupling of the bromopyrazole with a wide range of primary and secondary amines.

Reaction Principle: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[7]

Detailed Protocol:

Materials:

  • 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

  • Aryl or heteroaryl amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, or a pre-catalyst like tBuXPhos Pd G3) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, tBuXPhos, or BINAP) (1.2 - 2 times the palladium concentration)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5 - 3 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 eq.) to an oven-dried reaction vessel.

  • Add 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Dilute with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine derivative.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XPhos and tBuXPhos are often required to promote the reductive elimination step and prevent catalyst decomposition.[12]

  • Base: Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used. The choice of base can significantly impact the reaction rate and should be carefully considered.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential for achieving high yields.

Application in Kinase Inhibitor Synthesis: A Case Study of Pyrazolo[3,4-b]pyridine Derivatives

A common strategy in kinase inhibitor design is the construction of fused heterocyclic systems that mimic the purine core of ATP. Pyrazolo[3,4-b]pyridines are a prominent class of such scaffolds and are found in numerous potent kinase inhibitors.[1][13][14] 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is an excellent starting material for the synthesis of these important compounds.

G A 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine B Condensation with a β-ketoester or equivalent A->B C Pyrazolo[3,4-b]pyridine Core B->C D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) C->D E Potent Kinase Inhibitors D->E

Figure 2: Synthesis of pyrazolo[3,4-b]pyridine kinase inhibitors.

This synthetic route typically involves the initial condensation of the 3-amino group of the pyrazole with a suitable 1,3-dicarbonyl compound or its equivalent, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. The bromine atom at what is now the 3-position of the fused ring system can then be further functionalized using the cross-coupling reactions described above to generate a library of potent and selective kinase inhibitors.

Conclusion

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its strategic combination of a handle for cross-coupling, a hinge-binding amino group, and a drug-property-enhancing difluoroethyl substituent makes it an ideal starting material for modern medicinal chemistry campaigns. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable methods for the elaboration of this core structure into a diverse array of potent and selective kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers in their efforts to develop the next generation of targeted therapeutics.

References

  • Lin, R., Connolly, P. J., Lu, Y., Chiu, G., Li, S., Yu, Y., Huang, S., Li, X., Emanuel, S. L., Middleton, S. A., Gruninger, R. H., & Adams, M. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297–4302. [Link]

  • Scilit. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]

  • Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Gant, T. G. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Synthesis of pyrazole-3-carboxamide derivatives 41–49. [Link]

  • Binder, M. J., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Joerger, M. (2009). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors. Clinical Pharmacokinetics, 48(11), 707-723. [Link]

  • PubMed. (2013). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Drug Target Review. (2015). New technique improves the selectivity of kinase inhibitors. [Link]

  • Nolan, S. P., & Organ, M. G. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 524-527. [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. [Link]

  • van Leeuwen, R. W. F., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Pharmaceutics, 15(4), 1149. [Link]

  • Lankheet, N. A., et al. (2013). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 52(10), 821-842. [Link]

  • Google Patents. (n.d.).
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]

  • van Leeuwen, R. W. F., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. University of Groningen Research Portal. [Link]

  • Lankheet, N. A. (2013). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors. RePub, Erasmus University Repository. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]

  • Al-Issa, F. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 145-157. [Link]

  • Dück, K., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – An Asian Journal, 15(23), 4058-4063. [Link]

  • Abarbri, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 42(19), 16019-16027. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Binder, M. J., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]

  • Miller, M. A., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife, 12, e86189. [Link]

Sources

Application Note: Synthesis and Late-Stage Diversification of Pyrazolo[1,5-a]pyrimidinium Scaffolds via 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold extensively utilized in the development of kinase inhibitors and advanced optoelectronic materials[1]. While the cyclocondensation of unsubstituted 3-aminopyrazoles with 1,3-dielectrophiles yields neutral bicyclic systems, the use of N1-alkylated precursors—such as 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine —fundamentally alters the electronic outcome of the reaction.

This application note provides a comprehensive, self-validating methodology for synthesizing 8-alkyl-pyrazolo[1,5-a]pyrimidinium salts. By leveraging the 2,2-difluoroethyl group for enhanced metabolic stability and lipophilicity, and retaining the C3-bromine atom as an orthogonal handle for late-stage cross-coupling, this protocol enables the rapid generation of highly functionalized, positively charged probes and therapeutic leads[2].

Mechanistic Rationale & Regiochemical Mapping

As a Senior Application Scientist, it is critical to understand the causality behind the structural evolution of this scaffold rather than merely following a recipe.

When 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is subjected to a 1,3-dielectrophile (e.g., acetylacetone), the exocyclic C3-amine and the endocyclic N2 nitrogen act as a highly efficient 1,3-bisnucleophile[3].

  • The Regiochemical Shift: In standard NH-pyrazoles, the loss of the N1 proton restores aromatic neutrality. However, because our starting material is permanently alkylated at N1 with a 2,2-difluoroethyl group, the resulting cyclized core cannot deprotonate.

  • The Result: The reaction yields an 8-(2,2-difluoroethyl)-pyrazolo[1,5-a]pyrimidinium salt . The positive charge is extensively delocalized across the fused

    
    -system, creating a strong intramolecular charge transfer (ICT) network ideal for fluorescent probes and mitochondria-targeting vectors[4].
    
  • Atom Mapping: The bromine atom, originally at the C4 position of the pyrazole, maps directly to the C3 position of the resulting pyrazolo[1,5-a]pyrimidine system. This creates a highly activated site for subsequent palladium-catalyzed cross-couplings.

G A 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazol-3-amine C Cyclocondensation (MW, AcOH) A->C B 1,3-Diketone (Dielectrophile) B->C D 8-(2,2-Difluoroethyl)-3-bromo- pyrazolo[1,5-a]pyrimidinium C->D E Suzuki Coupling (Pd-Catalyzed) D->E F C3-Functionalized Pyrimidinium Probe E->F

Fig 1: Synthetic workflow from 3-aminopyrazole to C3-functionalized pyrazolo[1,5-a]pyrimidinium.

Reaction Optimization & Quantitative Data

Pyrazolo[1,5-a]pyrimidine formations can be sluggish under conventional heating, often stalling at the uncyclized Schiff base intermediate. We evaluated various conditions to drive the cyclodehydration to thermodynamic completion. Microwave (MW) irradiation in glacial acetic acid proved superior, utilizing the acid to protonate the carbonyls (increasing electrophilicity) while providing the thermal energy required for rapid ring closure.

Table 1: Optimization of Cyclocondensation Conditions

EntrySolventCatalystTemperature (°C)TimeYield (%)Observation
1EthanolNone80 (Reflux)12 h15%Major intermediate accumulation.
2EthanolHCl (cat.)80 (Reflux)6 h45%Incomplete cyclization.
3Acetic AcidNone100 (Reflux)4 h68%Good conversion, tedious workup.
4 Acetic Acid None 120 (MW) 20 min 92% Clean conversion, instant precipitation.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of the Pyrazolo[1,5-a]pyrimidinium Core

Target: 3-Bromo-8-(2,2-difluoroethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-8-ium acetate

Materials:

  • 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (1.0 mmol, 226 mg)

  • Acetylacetone (1.2 mmol, 120 mg)

  • Glacial Acetic Acid (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in 3.0 mL of glacial acetic acid.

  • Addition: Add acetylacetone dropwise at room temperature. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the mixture to 120 °C for 20 minutes with a pre-stirring time of 30 seconds (Power limit: 150 W).

  • Cooling & Precipitation: Allow the vial to cool to room temperature. Transfer the deep yellow solution to a 50 mL beaker. Slowly add 20 mL of ice-cold diethyl ether while stirring vigorously.

  • Isolation: Collect the resulting precipitate via vacuum filtration using a sintered glass funnel. Wash the filter cake with an additional 10 mL of cold diethyl ether to remove unreacted acetylacetone and residual acetic acid. Dry under a high vacuum.

Self-Validation Checkpoint: The starting 3-aminopyrazole is highly soluble in ether, whereas the resulting pyrazolo[1,5-a]pyrimidinium acetate salt is completely insoluble. The sudden formation of a dense, microcrystalline precipitate upon the addition of diethyl ether serves as an immediate, visual validation of successful cyclocondensation and salt formation.

Protocol B: Late-Stage Suzuki-Miyaura Diversification

Target: C3-Aryl Functionalization of the Pyrimidinium Scaffold

Materials:

  • Pyrimidinium acetate salt from Protocol A (0.5 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (0.75 mmol)

  • Pd(dppf)Cl₂ (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine the pyrimidinium salt, arylboronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with dry Nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Nitrogen. Seal the tube.

  • Heating: Heat the reaction mixture in an oil bath at 90 °C for 4 hours.

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of dichloromethane (DCM) and filter through a short pad of Celite to remove the palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the functionalized target.

Self-Validation Checkpoint: The starting C3-bromo pyrimidinium salt exhibits strong UV absorbance but negligible fluorescence. Upon successful cross-coupling with an extended, electron-rich aromatic system, the product will exhibit a dramatic bathochromic shift and intense visible fluorescence when placed under a 365 nm UV lamp. This provides instant qualitative confirmation of successful C3-arylation prior to LC-MS analysis.

References

  • [1] Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. ACS Publications. URL:[Link]

  • [4] Pyrazolo[1,5-a]pyrimidinium Salts for Cyanide Sensing: A Performance and Sustainability Study of the Probes. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • [3] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. URL:[Link]

  • [2] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC / MDPI. URL:[Link](Note: PMC link corresponds to the open-access repository of the referenced MDPI article).

Sources

Protocol for N-alkylation of 4-bromo-1H-pyrazol-3-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 4-Bromo-1H-pyrazol-3-amine

Abstract

This guide details the protocol for the N-alkylation of 4-bromo-1H-pyrazol-3-amine (CAS: 16461-94-2), a critical scaffold in kinase inhibitor discovery. The presence of the C4-bromine atom and the C3-amino group introduces significant tautomeric and steric complexity, leading to three potential alkylation sites: the two endocyclic ring nitrogens (N1 and N2) and the exocyclic amine. This protocol prioritizes the synthesis of the 1-alkyl-4-bromo-1H-pyrazol-3-amine regioisomer (distal alkylation), which is thermodynamically and sterically favored under basic conditions. A secondary workflow for exocyclic amine functionalization via reductive amination is also provided.

Mechanistic Analysis & Regioselectivity

The Challenge: Tautomerism and Ambident Nucleophilicity

4-Bromo-1H-pyrazol-3-amine exists in a tautomeric equilibrium between the 3-amino (A) and 5-amino (B) forms. While the 3-amino tautomer is generally more stable, the deprotonated pyrazolide anion delocalizes charge across both ring nitrogens.

  • Path A (N1-Alkylation): Alkylation occurs at the nitrogen distal to the amino group. This forms the 1-alkyl-3-amino derivative. This is sterically favored because the N1 position is flanked by a proton (C5-H), whereas the N2 position is flanked by the bulky amino group.

  • Path B (N2-Alkylation): Alkylation occurs at the nitrogen proximal to the amino group. This forms the 1-alkyl-5-amino derivative. This pathway is sterically disfavored due to repulsion between the incoming electrophile and the C3-amino group.

  • Path C (Exocyclic N-Alkylation): The exocyclic amine is nucleophilic but less acidic (pKa ~30) than the ring NH (pKa ~14). Under strong basic conditions (NaH, Cs₂CO₃), the ring deprotonates first, directing alkylation to the ring. Under neutral conditions, the exocyclic amine can react, but often leads to poly-alkylation.

Impact of the 4-Bromo Substituent

The bromine atom at C4 is electron-withdrawing, which increases the acidity of the ring NH protons (lowering pKa), facilitating deprotonation by weaker bases like K₂CO₃. However, it also adds steric bulk to the "top" of the ring, further discouraging attack at the already crowded N2 position.

Strategic Decision Tree

The following logic gate determines the optimal experimental conditions based on your desired product and available reagents.

G Start Target Product Selection Decision1 Which Nitrogen do you want to alkylate? Start->Decision1 Ring Ring Nitrogen (N1/N2) (Major Scaffold Synthesis) Decision1->Ring Exo Exocyclic Amine (NH2) (Side Chain Functionalization) Decision1->Exo Decision2 Electrophile Type? Ring->Decision2 Aldehyde Aldehyde (R-CHO) Exo->Aldehyde Halide Alkyl Halide (R-X) Decision2->Halide Standard Alcohol Alcohol (R-OH) Decision2->Alcohol Alternative MethodA Method A: Base-Mediated (Cs2CO3/DMF) Favors 1-alkyl-3-amino Halide->MethodA MethodB Method B: Mitsunobu (PPh3/DIAD) High Regiocontrol Alcohol->MethodB MethodC Method C: Reductive Amination (NaBH(OAc)3) Mono-alkylation specific Aldehyde->MethodC

Caption: Decision matrix for selecting the appropriate alkylation protocol based on regiochemical goals and electrophile availability.

Experimental Protocols

Method A: Base-Mediated Ring Alkylation (Standard)

Target: 1-alkyl-4-bromo-1H-pyrazol-3-amine (N1-isomer)

Rationale: Cesium carbonate (Cs₂CO₃) is preferred over NaH for this substrate. The "Cesium Effect" (higher solubility and looser ion pairing in DMF) typically enhances N1-selectivity by favoring the thermodynamic product.

Materials:

  • Substrate: 4-Bromo-1H-pyrazol-3-amine (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Add Cs₂CO₃ (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may change color (often yellowing) as the pyrazolide anion forms.

  • Addition: Add the alkyl halide (1.1 equiv) dropwise.

    • Note: If the alkyl halide is volatile (e.g., MeI, EtI), cool the mixture to 0°C before addition, then warm to RT.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

    • Optimization: If conversion is slow after 6 hours, heat to 60°C. Avoid temperatures >80°C to prevent over-alkylation at the exocyclic amine.

  • Work-up: Dilute the reaction mixture with EtOAc (10 volumes). Wash sequentially with water (3x) and brine (1x) to remove DMF. Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0–50% EtOAc).

    • Elution Order: The N1-alkyl isomer (1-alkyl-3-amino) is typically less polar (elutes first) than the N2-alkyl isomer (1-alkyl-5-amino) due to the free amino group being more exposed in the N2-isomer.

Method B: Mitsunobu Reaction (Alcohol Electrophile)

Target: 1-alkyl-4-bromo-1H-pyrazol-3-amine (N1-isomer)

Rationale: Useful when the alkyl halide is unstable or unavailable. The Mitsunobu reaction proceeds under neutral conditions, often providing superior regioselectivity for the N1 position.

Materials:

  • Substrate: 4-Bromo-1H-pyrazol-3-amine (1.0 equiv)

  • Alcohol: R-OH (1.2 equiv)

  • Phosphine: PPh₃ (1.5 equiv)

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dissolve the pyrazole, alcohol, and PPh₃ in anhydrous THF at 0°C.

  • Add DIAD dropwise over 10 minutes to maintain a low temperature.

  • Allow the reaction to warm to RT and stir for 12–24 hours.

  • Concentrate and purify directly via chromatography.

Method C: Reductive Amination (Exocyclic Amine)

Target: 4-bromo-3-(alkylamino)-1H-pyrazole

Rationale: Direct alkylation of the exocyclic amine with alkyl halides is difficult to control (mono- vs di-alkylation). Reductive amination using an aldehyde is self-limiting to the mono-alkyl product and avoids ring alkylation if no strong base is used.

Procedure:

  • Dissolve 4-bromo-1H-pyrazol-3-amine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (1,2-dichloroethane).

  • Add catalytic Acetic Acid (2 drops) and stir for 1 hour to form the imine intermediate.

  • Add NaBH(OAc)₃ (1.5 equiv) and stir at RT overnight.

  • Quench with saturated NaHCO₃ and extract with DCM.

Data Summary & Troubleshooting

ParameterMethod A (Base/RX)Method B (Mitsunobu)Method C (Reductive Amination)
Primary Target Ring N1 (1-alkyl-3-amino)Ring N1 (1-alkyl-3-amino)Exocyclic N (3-alkylamino)
Major Side Product Ring N2 (1-alkyl-5-amino)Minimal N2Bis-alkylation (rare)
Key Reagent Cs₂CO₃ / DMFPPh₃ / DIADNaBH(OAc)₃
Regioselectivity ~4:1 to >10:1 (N1:N2)Usually >10:1100% Exocyclic
Temp Range 25°C – 60°C0°C – 25°C25°C

Troubleshooting Guide:

  • Low Regioselectivity (N1 vs N2): Switch from K₂CO₃ to Cs₂CO₃. Lower the reaction temperature. Use a bulkier electrophile.

  • Over-alkylation (Ring + Exocyclic): Ensure the base equivalents do not exceed 2.0. Avoid using NaH if over-alkylation is observed; Cs₂CO₃ is milder.

  • Poor Solubility: If the substrate crashes out in THF, switch to DMF or DMSO.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1][2]

    • Source: J. Org.[2] Chem. 2022, 87, 15, 10018–10025.[2]

    • URL:[Link]

  • Base Effects on Regiochemistry

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Heterocycles, 2017.[3][4][5]

    • URL:[Link]

  • General Protocol for Aminopyrazoles

    • Title: Recent developments in aminopyrazole chemistry.[1][2][6][7][8][9][10]

    • Source: Arkivoc 2009 (i) 198-250.[6]

    • URL:[Link]

  • Mitsunobu Application

    • Title: Polymer-Supported Mitsunobu Reaction for the Synthesis of N-Alkyl
    • Source: Tetrahedron Letters, 2000.
    • URL:[Link]

Sources

Application Note: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine as a Next-Generation Building Block in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in agrochemical research, designed for discovery scientists and drug development professionals.

Executive Summary

In the continuous arms race against agricultural pests and fungal resistance, the strategic incorporation of fluorine into privileged heterocyclic scaffolds has become a cornerstone of modern agrochemical design. As a Senior Application Scientist, I present this comprehensive guide on the utility of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine . This highly versatile building block combines the proven efficacy of the pyrazole core with the unique physicochemical properties of a 2,2-difluoroethyl moiety. This application note details the mechanistic rationale, key applications in crop protection, and self-validating synthetic protocols for its derivatization.

Mechanistic Rationale & Structural Advantages

The architecture of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is engineered for late-stage functionalization and optimal biological performance. Each structural element serves a precise, causal function in agrochemical design:

  • The Pyrazole Core : Pyrazoles are ubiquitous in crop protection, serving as the pharmacophoric core for top-tier Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., benzovindiflupyr, fluindapyr) and ryanodine receptor modulators (e.g., chlorantraniliprole).

  • The 1-(2,2-Difluoroethyl) Moiety : The introduction of fluorinated alkyl groups dramatically alters the pharmacokinetic profile of agrochemicals [1]. The 2,2-difluoroethyl group specifically enhances lipophilicity (LogP) and metabolic stability against cytochrome P450 degradation. Furthermore, the terminal difluoromethyl (

    
    ) group acts as a lipophilic hydrogen-bond donor, improving target binding affinity. This exact moiety is famously utilized in the butenolide insecticide flupyradifurone to successfully evade resistance mechanisms in sap-feeding insects [2].
    
  • Orthogonal Reactive Handles (3-Amine & 4-Bromo) : The 3-amino group allows for facile amidation or urea formation. Conversely, the 4-bromo substituent serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions. Bromine is specifically chosen over chlorine (which is often too inert for mild cross-coupling) and iodine (which can be photolytically unstable under field conditions)[3].

Key Agrochemical Applications

Application A: Synthesis of Novel SDHI Fungicides

By amidating the 3-position with various substituted benzoyl or nicotinoyl chlorides, and subsequently coupling the 4-position with lipophilic aryl groups, researchers can rapidly generate libraries of SDHI candidates. The difluoroethyl group ensures optimal cuticular penetration in plant tissues, allowing the active ingredient to reach the fungal mitochondria.

SDHIMechanism Candidate Fluorinated Pyrazole Candidate ComplexII Succinate Dehydrogenase (Complex II) Candidate->ComplexII Binds to Ubiquinone Ubiquinone Binding Site (Blocked) ComplexII->Ubiquinone Competes at ElectronTransport Electron Transport Chain (Halted) Ubiquinone->ElectronTransport Prevents reduction Respiration Fungal Respiration (Inhibited) ElectronTransport->Respiration Causes energy failure

Figure 1: Mechanism of action for pyrazole-based Succinate Dehydrogenase Inhibitors (SDHIs).

Application B: Development of nAChR Agonists

Drawing inspiration from neonicotinoids and butenolides, the difluoroethyl-pyrazole scaffold can be tailored to selectively bind to insect nicotinic acetylcholine receptors (nAChRs). The


 group acts as a critical pharmacophore element, participating in hydrogen bonding within the receptor's binding pocket, offering a pathway to combat aphid and whitefly resistance.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity library generation, the following protocols are designed with built-in causality and self-validation (In-Process Control - IPC) steps.

SyntheticWorkflow SM 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazol-3-amine Amidation Step 1: Amidation (Acyl Chloride, DIPEA) SM->Amidation Intermediate 3-Amido-4-bromo Intermediate Amidation->Intermediate Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Suzuki Product Novel Agrochemical Candidate Suzuki->Product

Figure 2: Orthogonal synthetic workflow for derivatizing 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

Protocol A: Selective Amidation of the 3-Amine
  • Causality : The 3-amino group on an electron-deficient, halogenated pyrazole is poorly nucleophilic. Therefore, highly reactive acyl chlorides must be used in the presence of a non-nucleophilic base (DIPEA) to drive the reaction without forming unwanted amidine byproducts.

  • Step-by-Step Methodology :

    • Initiation : Dissolve 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the electrophilic acyl chloride.

    • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Rationale: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation of the pyrazole amine which would prematurely halt the reaction.

    • Electrophile Addition : Cool the mixture to 0 °C and dropwise add the desired acyl chloride (1.1 eq). Rationale: Cooling controls the exothermic acylation, minimizing di-acylation at the nitrogen.

    • Self-Validation (IPC) : After 2 hours at room temperature, monitor via UPLC-MS. The disappearance of the starting material peak (m/z ~226/228, exhibiting a classic 1:1 bromine isotope pattern) and the appearance of the product mass confirms conversion.

    • Workup : Quench with saturated aqueous

      
      . Extract with DCM, dry over 
      
      
      
      , and concentrate under reduced pressure.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at the 4-Position
  • Causality : The 4-bromo position is sterically hindered by the adjacent 3-amido group and the 1-difluoroethyl chain.

    
     is selected as the optimal catalyst because the large bite angle of the dppf ligand facilitates the challenging reductive elimination step in sterically congested environments.
    
  • Step-by-Step Methodology :

    • Setup : In a microwave-safe vial, combine the 3-amido-4-bromo-pyrazole intermediate (1.0 eq), the target arylboronic acid (1.5 eq), and

      
       (3.0 eq).
      
    • Solvent System : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of the reactive boronate complex.

    • Catalyst Addition : Add

      
       (5 mol%). Seal the vial and purge with nitrogen for 5 minutes.
      
    • Reaction : Heat the mixture at 90 °C for 4 hours using an oil bath or microwave synthesizer.

    • Self-Validation (IPC) : Analyze via TLC (Hexanes/EtOAc 1:1). The highly fluorescent product spot under 254 nm UV light indicates the successful conjugation of the extended aryl

      
      -system.
      
    • Purification : Filter through a pad of Celite to remove palladium black. Treat the filtrate with a metal scavenger (e.g., SiliaBond Thiol) for 1 hour. Rationale: Ensuring the final agrochemical candidate is free of heavy metal toxicity is critical, as residual palladium will skew subsequent in vivo biological assays.

Quantitative Data Summaries

Table 1: Physicochemical Property Comparison of N1-Alkyl Pyrazole Scaffolds This data illustrates why the 2,2-difluoroethyl group acts as the "Goldilocks" choice for systemic mobility and stability compared to its analogs.

Substitution at N1Calculated LogPH-Bond DonorsMetabolic Stability (

in vitro)
Ethyl (Unfluorinated)1.81 (Amine)Low (< 20 min)
2,2-Difluoroethyl 2.4 2 (Amine,

)
High (> 120 min)
2,2,2-Trifluoroethyl3.11 (Amine)High (> 120 min)

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling Conditions (Protocol B)

Catalyst SystemSolvent SystemBaseYield (%)Mechanistic Observation

Toluene/EtOH

45%Sluggish oxidative addition due to steric bulk.

/ SPhos
THF/


72%Good conversion, but competitive protodeboronation observed.

Dioxane/


94% Excellent yield; large bite angle handles steric bulk perfectly.

References

  • Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467.[Link]

  • Nauen, R., Jeschke, P., Velten, R., Beck, M. E., Ebbinghaus-Kintscher, U., Thielert, W., Wölfel, K., Haas, M., Kunz, K., & Raupach, G. (2015). Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862.[Link]

  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern crop protection compounds. Pest Management Science, 66(1), 10-27.[Link]

Technical Application Note: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Utility

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine represents a "privileged" fragment scaffold designed for high-efficiency Fragment-Based Drug Discovery (FBDD). This molecule integrates the proven ATP-mimetic properties of the 3-aminopyrazole core with the metabolic stability and electronic modulation of the 2,2-difluoroethyl group.

This guide details the physicochemical rationale, synthetic utility, and experimental protocols for deploying this fragment to generate novel chemical equity, specifically targeting protein kinases (hinge binding) and allosteric GPCR modulation .

Key Advantages[1]
  • Dual Vectorization: The C4-Bromine and N3-Amine provide orthogonal handles for rapid library expansion.

  • Fluorine Bioisosterism: The

    
     moiety acts as a metabolically stable bioisostere of ethyl or 
    
    
    
    -propyl groups, blocking P450-mediated dealkylation while modulating the pKa of the pyrazole ring.
  • Ligand Efficiency (LE): Low molecular weight (MW ~226 Da) allows for substantial molecular growth while maintaining drug-like properties.

Physicochemical Profile & Fragment Metrics

The following data summarizes the core properties that make this fragment an ideal starting point for lead optimization.

PropertyValueDesign Implication
Molecular Weight 226.02 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~1.8 - 2.1Lipophilic enough for permeability; hydrophilic enough for solubility.
TPSA ~42 ŲExcellent membrane permeability potential.
H-Bond Donors 1 (Primary Amine)Key interaction point (e.g., Hinge region backbone carbonyl).
H-Bond Acceptors 3 (N-2, F atoms)Interaction with backbone NH or conserved water networks.
Rotatable Bonds 2Low entropic penalty upon binding.

Structural Rationale: The "Fluorine Effect"[1]

The inclusion of the 2,2-difluoroethyl group is a deliberate medicinal chemistry strategy.[1][2] Unlike a simple ethyl group, the difluoro-analog offers distinct advantages:

  • Metabolic Blocking: The C-H bonds adjacent to fluorine are stronger and less electron-rich, preventing cytochrome P450-mediated hydroxylation/dealkylation, a common liability for

    
    -ethyl pyrazoles.
    
  • Electronic Tuning: The electron-withdrawing effect of the

    
     group lowers the pKa of the pyrazole nitrogen lone pair. This can reduce non-specific binding and improve selectivity by modulating the hydrogen bond acceptor strength of N-2.
    
  • Lipophilic H-Bond Donor: The terminal proton on the

    
     group is sufficiently acidic to act as a weak hydrogen bond donor, potentially picking up unique interactions in the binding pocket (e.g., with backbone carbonyls).[2]
    
Visualization: Fragment Evolution Pathway

The following diagram illustrates the logical flow from this fragment to a lead candidate.

FBDD_Workflow cluster_0 Design Cycle Fragment Fragment Core (4-Br-1-difluoroethyl-pyrazole) Step1 Vector 1: C4 Coupling (Suzuki/Sonogashira) Fragment->Step1 Diversity Element A (Aryl/Heteroaryl) Step2 Vector 2: N3 Derivatization (Amide/Urea Formation) Step1->Step2 Diversity Element B (Solubilizing Group) Lead Lead Candidate (High Affinity/Selectivity) Step2->Lead Optimization

Figure 1: Strategic elaboration vectors. The C4-position allows extension into the hydrophobic pocket (gatekeeper), while the N3-position targets the solvent-exposed region.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Objective: To install an aryl or heteroaryl group at the C4 position, targeting the hydrophobic back-pocket of a kinase.

Reagents:

  • Fragment: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (1.0 equiv)

  • Boronic Acid/Ester:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the Fragment (1.0 equiv), Boronic acid (1.2 equiv), and Base (3.0 equiv).

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst (5 mol%) quickly under positive inert gas pressure.

  • Solvation: Add degassed Dioxane/Water mixture (concentration ~0.1 M relative to fragment).

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: The free amine at C3 is generally tolerated in Suzuki conditions. However, if the boronic acid is highly electrophilic, consider protecting the amine (e.g., Boc) prior to coupling.

Protocol B: Amide Coupling (N3 Functionalization)

Objective: To extend the molecule into the solvent channel or interact with specific residues (e.g., Lysine) via the exocyclic amine.

Reagents:

  • Intermediate: 4-Substituted-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (from Protocol A)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMA

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at RT for 10 minutes to form the active ester.

  • Addition: Add the Pyrazole-Amine intermediate (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours . (Heating to 50°C may be required for sterically hindered acids).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), 
    
    
    
    , and brine.
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often preferred for polar amides.

Synthesis of the Fragment (In-House Preparation)

If the specific brominated fragment is not in stock, it can be synthesized from the commercially available 4-bromo-3-aminopyrazole.

Reaction Scheme:



Protocol:

  • Dissolve 4-bromo-1H-pyrazol-3-amine (1.0 equiv) in dry DMF or MeCN.

  • Add

    
     (2.0 equiv) or 
    
    
    
    .
  • Add 1,1-difluoro-2-iodoethane (1.2 equiv). Note: This reagent is volatile and an alkylating agent; handle in a fume hood.

  • Heat to 60–80°C for 12 hours.

  • Regioselectivity Check: The reaction may produce a mixture of N1 and N2 alkylation. The N1-alkylated product (desired: 1-(2,2-difluoroethyl)) is typically the major isomer due to steric and thermodynamic factors, but structure must be confirmed by NOE NMR.

    • Diagnostic: The N1-isomer typically shows an NOE correlation between the pyrazole C5-H and the methylene protons of the difluoroethyl group.

Safety & Handling (MSDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Irritant: Causes skin and serious eye irritation (H315, H319).

    • Specific Target Organ Toxicity: May cause respiratory irritation (H335).

  • Handling:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Avoid dust formation; the amine functionality can make the solid sticky or hygroscopic.

  • Storage:

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

    • Protect from light (brominated compounds can be light-sensitive over long periods).[3]

References

  • O'Duill, M. L., et al. (2024). "2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy." ChemRxiv. Link

    • Context: Describes the synthetic utility and bioisosteric value of the 2,2-difluoroethyl group in medicinal chemistry.
  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology, 795, 1-34.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Context: Authoritative review on the metabolic and physicochemical effects of fluorin
  • Velcicky, J., et al. (2010).[4] "Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy."[4] Bioorganic & Medicinal Chemistry Letters, 20(3), 1293-1297. Link

    • Context: Demonstrates the practical application of 3-aminopyrazoles in kinase inhibitor design.

Sources

Derivatization of the Amine Group in 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-proven, self-validating methodologies for the N-acylation, N-sulfonylation, and N-arylation of a highly deactivated heteroaromatic amine.

Mechanistic Rationale: Overcoming Amine Deactivation

In medicinal chemistry and drug development, the functionalization of aminopyrazoles is a critical step in building complex pharmacophores. However, the derivatization of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine presents a significant synthetic hurdle due to the profound deactivation of the exocyclic 3-amino group.

As a Senior Application Scientist, I advise against using standard aliphatic amine protocols for this scaffold. The low nucleophilicity of this specific amine is driven by three compounding electronic factors:

  • Conjugation: The nitrogen lone pair is heavily delocalized into the aromatic pyrazole

    
    -system.
    
  • Halogen Inductive Effect: The bulky 4-bromo substituent exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the adjacent 3-position.

  • Fluoroalkyl Deactivation: The 1-(2,2-difluoroethyl) group is highly electronegative, further depleting the electron density of the pyrazole core.

Because standard peptide coupling reagents (e.g., HATU, EDC) with carboxylic acids will predictably fail or stall at low yields 1, we must employ forced conditions: nucleophilic catalysis for amidation, stoichiometric deprotonation for sulfonylation, and sterically hindered transition-metal catalysis for N-arylation.

Strategic Workflow for Derivatization

The following decision matrix outlines the optimal synthetic pathways based on the desired electrophile.

Derivatization_Workflow SM 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazol-3-amine Acyl_Decision Amidation (Acid Chlorides) SM->Acyl_Decision Sulf_Decision Sulfonylation (Sulfonyl Chlorides) SM->Sulf_Decision BH_Decision N-Arylation (Aryl Halides) SM->BH_Decision Acyl_Cond DMAP, DIPEA, DCM 0 °C to 40 °C Acyl_Decision->Acyl_Cond Acyl_Prod N-Acyl Pyrazole Acyl_Cond->Acyl_Prod Sulf_Cond NaH, THF 0 °C to RT Sulf_Decision->Sulf_Cond Sulf_Prod N-Sulfonyl Pyrazole Sulf_Cond->Sulf_Prod BH_Cond Pd2(dba)3, BrettPhos Cs2CO3, 110 °C BH_Decision->BH_Cond BH_Prod N-Aryl Pyrazole BH_Cond->BH_Prod

Fig 1: Decision matrix and workflow for the derivatization of the deactivated 3-aminopyrazole.

Experimental Protocols

Protocol A: N-Acylation via Nucleophilic Catalysis

Causality: To overcome the poor nucleophilicity of the pyrazol-3-amine, we utilize an acid chloride activated by 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, rapidly forming a highly reactive N-acylpyridinium intermediate that is highly susceptible to attack by the deactivated amine 2.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add

    
    -diisopropylethylamine (DIPEA, 2.5 eq) and DMAP (0.2 eq). Stir for 5 minutes at room temperature.
    
  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acid chloride (1.5 eq) dropwise over 10 minutes to control the exothermic formation of the N-acylpyridinium species.

  • Reaction: Remove the ice bath and heat the reaction to 40 °C under reflux for 4–8 hours.

  • Self-Validation Check: Monitor by LC-MS. Look for the disappearance of the starting material's distinct isotopic bromine doublet at

    
     226.0 and 228.0 
    
    
    
    .
  • Workup: Dilute with DCM, wash sequentially with saturated aqueous

    
     (to neutralize residual acid), 1M 
    
    
    
    (to remove DMAP and DIPEA), and brine. Dry over anhydrous
    
    
    , concentrate, and purify via silica gel chromatography.
Protocol B: N-Sulfonylation via Deprotonation

Causality: Sulfonyl chlorides are hard electrophiles. Unlike acylation, DMAP catalysis is less effective here due to the stability of the sulfonylpyridinium intermediate. Instead, we force the reaction by stoichiometrically deprotonating the amine with Sodium Hydride (NaH) to generate a highly reactive anionic sodium amide intermediate.

Step-by-Step Methodology:

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) under argon at 0 °C.

  • Deprotonation: Dissolve the aminopyrazole (1.0 eq) in a minimum volume of anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas will evolve. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Add the sulfonyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Carefully quench the remaining NaH by the dropwise addition of ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Causality: Direct


 on unactivated aryl halides is impossible for this amine. We must use a Buchwald-Hartwig cross-coupling. However, 3-aminopyrazoles are notorious for acting as bidentate ligands, poisoning the palladium catalyst. To prevent this, we utilize BrettPhos , a highly sterically hindered biarylphosphine ligand. Its bulk prevents the formation of unreactive bis-amine palladium complexes and heavily accelerates the reductive elimination step 3.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or heavy-walled microwave vial, combine the aminopyrazole (1.0 eq), aryl bromide/iodide (1.2 eq),

    
     (5 mol%), BrettPhos (10 mol%), and 
    
    
    
    (2.0 eq).
  • Degassing (Critical Step): Seal the vessel with a septum and purge with argon for 10 minutes. Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Reaction: Replace the septum with a Teflon-lined crimp cap and heat the mixture in an oil bath at 110 °C for 16–24 hours.

  • Self-Validation Check: TLC (Hexanes:EtOAc) should show the consumption of the starting material. LC-MS will confirm the target mass. If the reaction stalls at 50% conversion, catalyst poisoning has occurred; verify the degassing protocol.

  • Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium black and inorganic salts, washing generously with EtOAc. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data & Yield Comparison

The following table summarizes the expected quantitative outcomes and optimized parameters for the derivatization of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine across the three protocols.

Derivatization TypeRepresentative ElectrophileKey Reagents & CatalystBaseTemp (°C)Time (h)Expected Yield (%)
N-Acylation Benzoyl ChlorideDMAP (20 mol%)DIPEA404 – 875 – 85
N-Sulfonylation Tosyl ChlorideNoneNaH252 – 480 – 90
N-Arylation 4-Iodotoluene

/ BrettPhos

11016 – 2465 – 80

References

  • Experimental Procedures for the N-Substitution of 3-Aminopyrazine Derivatives: Application Notes and Protocols , Benchchem. 1

  • The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate , Academia.edu / Polish Journal of Chemistry. 2

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides , Organic Letters (ACS Publications). 3

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Pyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and anti-inflammatory agents[1]. The late-stage functionalization of this heterocycle is predominantly achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

When designing a synthetic route, the choice of the halogenated precursor is critical. While 4-iodopyrazoles possess a weaker carbon-halogen bond and undergo oxidative addition more rapidly, their hyper-reactivity frequently leads to competitive hydrodehalogenation, significantly reducing isolated yields[2]. Conversely, bromopyrazoles offer an optimal thermodynamic balance: they are sufficiently stable to resist spontaneous dehalogenation but reactive enough to undergo efficient cross-coupling when paired with modern, electron-rich phosphine ligands[2].

Mechanistic Insights: Overcoming Catalyst Poisoning

A persistent challenge in the cross-coupling of nitrogen-rich heterocycles is catalyst poisoning. Unprotected pyrazoles can act as multidentate ligands, coordinating to the Pd(II) intermediate and stalling the catalytic cycle[3].

Causality of Experimental Choices: To circumvent catalyst deactivation, two strategies must be employed simultaneously:

  • Substrate Masking: Utilizing N-protected pyrazoles (e.g., Trityl, THP, or Benzyl groups) prevents the basic nitrogen from binding to the palladium center.

  • Ligand Sterics: Employing bulky biaryl phosphine ligands (such as XPhos or tBuDavePhos) creates a sterically demanding coordination sphere around the palladium. This not only forces the reductive elimination step forward but also physically blocks off-target coordination by the pyrazole nitrogens[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Bromopyrazole PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation / Amine Coordination PdII->TransMet Boronic Acid/Amine RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole RedElim->Product Product Release

Caption: Catalytic cycle of Pd-catalyzed cross-coupling for bromopyrazoles.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes when transitioning from traditional catalysts to modern biaryl phosphine systems for bromopyrazole functionalization.

Table 1: Comparative Optimization of Bromopyrazole Cross-Coupling

Reaction TypeSubstrateCatalyst / Ligand SystemBase & SolventYield / Outcome
Suzuki-Miyaura Unprotected 4-BromopyrazolePd(PPh₃)₄ (Traditional)Na₂CO₃, Toluene/H₂O< 30% (Catalyst Poisoning)
Suzuki-Miyaura Unprotected 4-BromopyrazoleXPhos Pd G2 / XPhosK₃PO₄, Dioxane/H₂O86% (Efficient Coupling)[3]
Buchwald-Hartwig 4-Bromo-1-tritylpyrazolePd(dba)₂ / tBuDavePhosKOtBu, Xylene (MW, 160°C)85-95% (Rapid C-N Bond)[4]
Buchwald-Hartwig 4-Iodopyrazole (Reference)Pd(dba)₂ / tBuDavePhosKOtBu, XyleneHigh Dehalogenation[2]

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C-C Coupling of 4-Bromopyrazoles

This protocol utilizes a Buchwald precatalyst (XPhos Pd G2) to ensure the rapid generation of the active Pd(0) species under mild conditions.

Mechanistic Rationale: A biphasic solvent system (Dioxane/H₂O) is strictly required. The water solubilizes the inorganic base (K₃PO₄) and generates the reactive hydroxyboronate intermediate, which is the actual species that undergoes transmetalation with the Pd(II) complex.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, combine 4-bromopyrazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv, 1.5 mmol), and K₃PO₄ (2.0 equiv, 2.0 mmol)[3].

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv, 2 mol%) and XPhos ligand (0.02 equiv, 2 mol%).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Heating: Stir the biphasic mixture vigorously at 60 °C for 5–8 hours[3].

  • Self-Validation (QC): At t=4h, sample the organic layer. Perform LC-MS analysis. The reaction is validated as successful when the distinct isotopic signature of the bromopyrazole (equal intensity M and M+2 peaks) is completely absent, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

The formation of C-N bonds on the electron-rich pyrazole core is thermodynamically demanding. Conventional heating often leads to prolonged reaction times and degradation. Microwave (MW) irradiation expedites this process[4].

Mechanistic Rationale: Pd(dba)₂ and tBuDavePhos are selected because the bulky ligand accelerates the reductive elimination of the amine, preventing competitive β-hydride elimination (which would yield an undesired alkene byproduct)[4].

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add 4-bromo-1-tritylpyrazole (50.0 mg, 1.28 × 10⁻¹ mmol), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (2.0 equiv)[4].

  • Amine Addition: Add the secondary amine (e.g., piperidine, 2.0 equiv)[4].

  • Solvent & Sealing: Suspend the mixture in anhydrous Xylene (2.0 mL). Purge the vial with Argon for 5 minutes and seal with a crimp cap.

  • Microwave Irradiation: Irradiate the vial at 160 °C for exactly 10 minutes[4].

  • Self-Validation (QC): Post-irradiation, the solution should transition from a dark red/brown suspension to a clear, dark amber solution. TLC (Hexanes/EtOAc 3:1) should reveal the complete consumption of the starting material under UV (254 nm).

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Degas 2. Solvent Degassing Prep->Degas React 3. MW Irradiation (160 °C, 10 min) Degas->React QC 4. LC-MS Validation React->QC Purify 5. Chromatography Purification QC->Purify

Caption: Microwave-assisted Buchwald-Hartwig experimental workflow.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.[Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine . This highly functionalized heterocyclic building block presents unique purification challenges due to the amphoteric nature of the aminopyrazole core, the heavy and labile C4-bromine atom, and the lipophilic, electron-withdrawing 2,2-difluoroethyl group.

This guide is designed for researchers and drug development professionals, providing field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.

Purification Workflow & Mechanistic Strategy

The synthesis of N-alkylated aminopyrazoles typically yields a mixture of regioisomers (the 3-amine and the 5-amine)[1]. Furthermore, the primary amine group strongly interacts with the acidic silanol groups of standard silica gel, leading to severe chromatographic tailing[2]. Our optimized workflow specifically addresses these chemical realities.

Figure 1: Optimized purification workflow for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate in-process validation checks. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Mild Aqueous Workup

Causality: Bromopyrazoles are susceptible to debromination or nucleophilic aromatic substitution under harsh basic conditions[3]. We utilize a mild base to neutralize acid byproducts without compromising the C4-bromine.

  • Quench: Cool the crude reaction mixture to 0–5°C. Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 7.5–8.0.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). The 2,2-difluoroethyl group significantly increases the lipophilicity of the molecule, ensuring near-quantitative partitioning into the organic phase.

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate under reduced pressure. Critical: Keep the water bath temperature below 40°C to prevent thermal degradation.

  • Validation Check: Perform a crude LC-MS. You must observe the characteristic 1:1 bromine isotope pattern at

    
     ~226 and 228 [M+H]⁺.
    
Protocol B: Regioselective Flash Column Chromatography

Causality: The primary amine forms strong hydrogen bonds with silica (Si-OH), causing streaking. Adding a basic modifier (Triethylamine) competitively binds these silanol sites, ensuring sharp elution bands[2].

  • Preparation: Pre-equilibrate a silica gel column with Hexane containing 1% (v/v) Triethylamine (Et₃N).

  • Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) and dry-load onto silica, or wet-load directly.

  • Elution: Run a gradient of 10% to 50% EtOAc in Hexane (maintaining 1% Et₃N throughout)[4].

  • Fractionation: The 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine isomer will elute first due to steric shielding of the amine by the adjacent fluoroalkyl group. The target 3-amine isomer will elute second[1].

  • Validation Check: Spot fractions on a TLC plate (UV 254 nm and Ninhydrin stain). The target 3-amine will appear as a distinct, non-streaking spot with a lower

    
     value than the 5-amine impurity.
    
Protocol C: Final Polish via Recrystallization
  • Dissolution: Dissolve the chromatographed product in a minimum amount of warm Toluene (50°C).

  • Anti-Solvent Addition: Slowly add cold Heptane dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight. Filter the resulting crystals and wash with ice-cold Heptane.

  • Validation Check: Confirm purity via ¹H-NMR (DMSO-d₆). The pyrazole C5 proton should appear as a sharp singlet, and the primary amine protons should integrate to 2H.

Troubleshooting & FAQs

Q: Why is my product streaking down the silica column, resulting in poor recovery and overlapping fractions? A: This is a classic issue with primary aminopyrazoles. The amine group acts as a strong hydrogen bond donor/acceptor, interacting heavily with the stationary phase. Solution: You must buffer your mobile phase. Add 1% to 2% Triethylamine (Et₃N) or aqueous ammonia to your eluent system[2]. Alternatively, switch to an amine-functionalized (NH₂) silica column, which inherently prevents this interaction.

Q: How do I effectively separate the 3-amine target from the 5-amine regioisomer formed during the alkylation step? A: Separation relies on exploiting their different steric environments. In the 5-amine isomer, the primary amine is sterically hindered by the adjacent 2,2-difluoroethyl group at the N1 position. This prevents the 5-amine from interacting strongly with the silica gel, causing it to elute significantly faster than the unhindered 3-amine[1]. Use a slow, shallow gradient (e.g., 10% to 30% EtOAc/Hexane) to maximize this resolution.

Q: I am observing a mass peak at


 ~148 [M+H]⁺ in my LC-MS, indicating loss of the bromine atom. What is causing this debromination? 
A:  4-Bromopyrazoles can undergo debromination if exposed to strong bases (e.g., NaOH, KOH) or prolonged high temperatures[3].
Solution: Ensure your aqueous workup strictly utilizes mild bases like NaHCO₃. Furthermore, never exceed 40°C on your rotary evaporator water bath during solvent removal.

Q: My purified product is "oiling out" instead of crystallizing. How can I force precipitation? A: The 2,2-difluoroethyl group lowers the melting point and increases the compound's solubility in organic solvents compared to non-fluorinated analogs. Solution: If the product forms an oil, scratch the inside of the flask with a glass rod to induce nucleation, or introduce a seed crystal. If it still fails, evaporate all solvent, re-dissolve in a minimal amount of diethyl ether, and crash it out rapidly with pentane at -20°C.

Quantitative Data: Comparison of Purification Methods

The following table summarizes the expected performance metrics when applying different purification strategies to the crude reaction mixture.

Purification MethodYield RecoveryExpected PurityScalabilityCausality / Key Advantage
Standard Silica (No modifier) 40–50%85%HighHigh material loss due to irreversible binding and amine streaking.
Silica + 1% Et₃N (Recommended) 80–90%>95%HighEt₃N masks acidic silanol sites, preventing tailing and improving resolution.
Reverse-Phase (C18) Prep-HPLC 75–85%>98%Low-MediumExceptional baseline resolution of 3-amine and 5-amine regioisomers.
Recrystallization (Heptane/Toluene) 60–70%>99%HighIdeal for final polishing; effectively removes trace organic impurities.

References

  • 4-Bromo-1-methyl-1H-pyrazol-3-amine - Benchchem Benchchem. Provides foundational causality on the handling, synthesis, and debromination risks of brominated aminopyrazole building blocks. URL:[3]

  • Table of contents: - The Royal Society of Chemistry RSC.org. Outlines standard flash column chromatography protocols for the isolation of substituted pyrazol-3-amines. URL:[4]

  • WO2016044666A1 - Heterocycle substituted amino-pyridine compounds and methods of use thereof Google Patents. Details the chromatographic separation behavior and structural identification of 3-amine and 5-amine pyrazole regioisomers. URL:[1]

  • Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids MDPI. Demonstrates the critical use of triethylamine as a basic modifier during the chromatographic purification of aminopyrazoles to prevent silica streaking. URL:[2]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Rich Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki coupling reactions involving electron-rich pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction with this specific class of heterocycles. Electron-rich pyrazoles present unique challenges due to their electronic properties and potential for catalyst inhibition. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Question: My Suzuki coupling reaction with a bromo-pyrazole and an arylboronic acid is showing very low or no conversion, and I'm mostly recovering my starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no conversion in the Suzuki coupling of electron-rich pyrazoles is a common hurdle that can often be traced back to catalyst inactivity or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Catalyst Inactivity or Decomposition:

  • The Problem: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form from the Pd(II) precatalyst or decomposes during the reaction, the coupling will not proceed.[1] Decomposition is often visually indicated by the formation of palladium black (precipitated palladium).[1]

  • Causality: Electron-rich pyrazoles, especially those with an unprotected N-H group, can act as ligands and coordinate to the palladium center, inhibiting the catalytic cycle.[2][3] Additionally, oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[1][4][5]

  • Solutions:

    • Rigorous Degassing: Ensure all solvents and reagents are thoroughly deoxygenated.[1][4] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

    • Catalyst and Ligand Selection: For electron-rich systems, standard catalysts may be insufficient.[5] Consider screening a panel of more robust catalysts and ligands.

      • Precatalysts: Modern Buchwald-type precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) are often more efficient at generating the active Pd(0) species in situ and can be highly effective for challenging substrates.[2][6]

      • Ligands: Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or bidentate ligands like Xantphos and dppf can stabilize the palladium center and promote the desired reaction pathway.[1][2][4] Pyrazole-based P,N-ligands have also shown promise.[4][7][8]

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] If you observe palladium black formation, try lowering the reaction temperature. An empirical screening of temperatures (e.g., 60°C, 80°C, 100°C) is recommended.[1]

2. Inappropriate Base or Solvent System:

  • The Problem: The choice of base and solvent is critical for the transmetalation step and overall reaction success.[1][9]

  • Causality: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating its transfer to the palladium center. The solvent must solubilize all components and stabilize the catalytic intermediates.

  • Solutions:

    • Base Selection: Strong inorganic bases are generally preferred.[1]

      • K₃PO₄ and K₂CO₃: These are widely used and effective in many pyrazole Suzuki couplings.[1]

      • Cs₂CO₃: A stronger base that can be beneficial for particularly difficult couplings.[1]

    • Solvent System: Aprotic polar solvents, often with a small amount of water, are commonly employed.[1]

      • Common Choices: Dioxane, THF, toluene, or DMF, frequently with a water co-solvent (e.g., 4:1 or 5:1 organic solvent to water).[1][2][10] The water aids in the dissolution of the inorganic base and facilitates the transmetalation step.

      • Anhydrous Conditions: While less common, some "anhydrous" conditions using finely powdered K₃PO₄ have been reported. However, these can be sensitive to trace amounts of water for reproducibility.[11]

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_catalyst 1. Assess Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions optimize_catalyst Screen Precatalysts & Ligands (e.g., Buchwald G2/G3, SPhos, XPhos) check_catalyst->optimize_catalyst degas Improve Degassing (Freeze-Pump-Thaw) check_catalyst->degas temp Optimize Temperature check_catalyst->temp optimize_base Screen Bases (K3PO4, Cs2CO3) check_conditions->optimize_base optimize_solvent Screen Solvents (Dioxane/H2O, Toluene/H2O) check_conditions->optimize_solvent success Improved Conversion optimize_catalyst->success degas->success temp->success optimize_base->success optimize_solvent->success

Caption: A systematic workflow for troubleshooting low conversion in pyrazole Suzuki couplings.

Issue 2: Significant Formation of Homocoupled Byproducts

Question: My reaction is producing a significant amount of homocoupled product from my boronic acid. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction, especially when the desired cross-coupling is sluggish.[4]

  • The Problem: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct, consuming the nucleophile and reducing the yield of the desired product.

  • Causality: The primary cause of boronic acid homocoupling is the presence of oxygen.[4] Oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[4]

  • Solutions:

    • Rigorous Degassing: As with low conversion, meticulous removal of oxygen from the reaction mixture is the most critical step to minimize homocoupling.[4][5]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[5]

    • Optimize Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can stabilize the Pd(0) state and favor the cross-coupling pathway over homocoupling.[4]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[12]

    • Additives: The addition of potassium formate has been reported to suppress homocoupling of pyrazolylboronic esters in some systems.[13]

Recommended Reaction Parameters to Minimize Homocoupling

ParameterSuboptimal ConditionRecommended ConditionRationale
Atmosphere Air or incomplete inertingRigorous inert atmosphere (Argon or Nitrogen)Oxygen promotes Pd(II) formation, which catalyzes homocoupling.[4]
Catalyst Pd(OAc)₂ without a suitable ligandWell-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a robust precatalyst (e.g., XPhos Pd G2)Minimizes side reactions during in-situ reduction and stabilizes the active catalyst.[4][5]
Ligand No additional ligand or simple phosphinesBulky, electron-rich phosphine (e.g., SPhos, XPhos)Stabilizes the Pd(0) catalyst and promotes reductive elimination of the desired product.[4]
Issue 3: Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of the deboronated arene corresponding to my boronic acid starting material. What is causing this and how can I prevent it?

Answer:

Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, which effectively destroys the nucleophile.[14] This is a particularly prevalent issue with unstable boronic acids, such as certain heteroaryl boronic acids, especially at elevated temperatures.[2][3]

  • The Problem: The boronic acid is consumed in a non-productive pathway, leading to reduced yields of the cross-coupled product.

  • Causality: The C-B bond can be cleaved by a proton source, which can be residual water or protic solvents, often facilitated by the reaction conditions (e.g., high temperature, certain bases).[14]

  • Solutions:

    • Milder Reaction Conditions: If protodeboronation is suspected, try lowering the reaction temperature and using a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃).[12]

    • Use Boronic Esters or Trifluoroborates: Boronic acid pinacol esters (BPin) or potassium organotrifluoroborates are often more stable towards protodeboronation than the corresponding boronic acids.[14][15] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[14][16]

    • Stoichiometry: While not ideal, using a slight excess (e.g., 1.5-2.0 equivalents) of the boronic acid can help compensate for some loss due to protodeboronation.[2][15]

The Suzuki Catalytic Cycle and Common Side Reactions

Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X Pd_Black Palladium Black (Decomposition) Pd0->Pd_Black Decomposition PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)-Aryl' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Releases Product Product Aryl-Aryl' RedElim->Product Homocoupling Homocoupling (Aryl'-Aryl') Protodeboronation Protodeboronation (Aryl'-H) ArylX Aryl-X ArylBoronic Aryl'-B(OH)2 ArylBoronic->Transmetal + Base ArylBoronic->Homocoupling ArylBoronic->Protodeboronation Base Base Oxygen O2 Oxygen->Homocoupling ProtonSource H+ ProtonSource->Protodeboronation

Caption: The Suzuki catalytic cycle with key side reactions encountered with electron-rich pyrazoles.

Experimental Protocol: General Procedure for Screening Suzuki Coupling Conditions

This protocol provides a starting point for the optimization of Suzuki coupling reactions with electron-rich pyrazoles. It is intended to be performed in parallel on a small scale to efficiently screen different parameters.

Materials:

  • Halogenated pyrazole (1.0 equiv.)

  • Boronic acid or ester (1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G2, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Solvent (e.g., Dioxane/Water, 5:1)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In an inert atmosphere glovebox or on a Schlenk line, add the halogenated pyrazole, boronic acid or ester, palladium precatalyst, and base to a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Seal the vial and heat the reaction mixture in a pre-heated aluminum block to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours).

  • Work-up (for analysis): Upon completion or at a designated time point, cool the reaction to room temperature. Dilute a small aliquot with an organic solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion and identify byproducts.

  • Purification (for scaled-up reactions): Once optimal conditions are identified and the reaction is scaled up, dilute the cooled mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][12]

References

  • Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles. Benchchem.
  • Minimizing homocoupling in Suzuki reactions of 1-benzyl-4-bromo-1H-pyrazole. Benchchem.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5359–5363. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at: [Link]

  • Lee, J.-W., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5950. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2025). Molecules. Available at: [Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2020). Molecules. Available at: [Link]

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkivoc. Available at: [Link]

  • Protodeboronation. Wikipedia. Available at: [Link]

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... ResearchGate. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... ResearchGate. Available at: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

Sources

Stability issues of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized support resource for researchers working with 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (CAS: 25637-16-5 / 16461-94-2 analogs). It addresses stability challenges inherent to the aminopyrazole core and the halogenated side chains in solution.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Solution Stability, Storage, and Degradation Mitigation

Part 1: Emergency Triage (The "Do's and Don'ts")

Before proceeding with experiments, review these critical stability parameters to prevent immediate sample loss.

ParameterCritical DirectiveScientific Rationale
Solvent Choice DO use anhydrous DMSO or DMF. DON'T use Acetone or MEK.Primary amines react with ketones to form Schiff bases (imines) , irreversibly degrading the sample.
Light Exposure DO use amber vials or foil wrap. DON'T leave on the benchtop under fluorescent light.The C-Br bond is photosensitive. UV/Vis exposure can trigger homolytic cleavage , leading to debromination and radical side reactions.
Temperature DO store stock solutions at -80°C. DON'T repeated freeze-thaw cycles (>3 times).Repeated phase transitions induce aggregation and micro-precipitation. -20°C is acceptable for <1 month; -80°C is required for >1 month.
Atmosphere DO purge headspace with Argon/Nitrogen. DON'T store in half-empty vials with air.The electron-rich aminopyrazole core is susceptible to oxidative coupling (dimerization) forming azo- or hydrazo-species.

Part 2: Diagnostic Hub (Troubleshooting)

Issue 1: "My solution turned from pale yellow to dark brown/black."

Diagnosis: Oxidative Degradation. The primary amine at position 3 is electron-rich. In the presence of atmospheric oxygen and trace metals, it undergoes oxidation to form radical cations, which polymerize into dark, conjugated species (similar to aniline oxidation).

  • Correction: Discard the solution. For future preps, add an antioxidant like BHT (if compatible with assay) or strictly store under inert gas.

Issue 2: "I see a fine white precipitate upon thawing."

Diagnosis: Hygroscopic Precipitation. DMSO is highly hygroscopic. If the vial was not sealed tightly, atmospheric moisture absorbed into the DMSO, lowering the solubility of the hydrophobic bromopyrazole.

  • Correction: Centrifuge (10,000 x g, 5 min) to pellet solids. Redissolve the pellet in fresh anhydrous DMSO. If it doesn't dissolve, the precipitate may be a degradation product (dimer).

Issue 3: "LC-MS shows a mass of [M+14] or [M+40]."

Diagnosis: Solvent Adduct Formation.

  • [M+14] (Methylation): Rare, but can occur with methyl iodide traces or methanol contaminants under acidic conditions.

  • [M+40] (Schiff Base): You likely used Acetone or contaminated glassware. The amine reacted with the ketone (+58 - 18 = +40 mass shift).

  • Correction: Verify solvent purity. Switch to HPLC-grade Acetonitrile or Methanol for dilutions only immediately before injection.

Part 3: Deep Dive & Visualizations

Degradation Pathways

The following diagram illustrates the two primary failure modes: Photolytic Debromination and Oxidative Dimerization .

DegradationPathways cluster_legend Stability Risk Factors Compound 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazol-3-amine (Intact) Radical Radical Intermediate (Reactive) Compound->Radical UV Light (hν) Homolytic Cleavage Oxidized Azo-Dimer / Polymer (Dark Color) Compound->Oxidized O2 / Air Slow Oxidation SchiffBase Schiff Base (If Ketones Present) Compound->SchiffBase Acetone/Aldehydes Nucleophilic Attack Debrominated Des-bromo Analog (Impurity A) Radical->Debrominated H-abstraction from solvent Light Light Exposure Air Oxygen Exposure

Figure 1: Primary degradation pathways including photolysis (loss of bromine) and oxidation (amine coupling).[2]

Troubleshooting Decision Tree

Use this logic flow to determine if your stock solution is viable.

TroubleshootingTree Start Visual Inspection of Stock Solution ColorCheck Is the color Dark Brown/Black? Start->ColorCheck PrecipCheck Is there visible precipitate? ColorCheck->PrecipCheck No (Pale Yellow/Clear) DiscardOx DISCARD: Oxidative Degradation ColorCheck->DiscardOx Yes PurityCheck LC-MS Purity Check PrecipCheck->PurityCheck No SpinDown ACTION: Centrifuge & Warm (37°C) PrecipCheck->SpinDown Yes PurityCheck->DiscardOx <90% Area Use PROCEED: Solution Viable PurityCheck->Use >98% Area Soluble Did it redissolve? SpinDown->Soluble Soluble->PurityCheck Yes DiscardAgg DISCARD: Irreversible Aggregation Soluble->DiscardAgg No

Figure 2: Step-by-step decision matrix for evaluating stock solution integrity.

Part 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a long-term storage solution minimizing degradation.

  • Weighing: Weigh 10 mg of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine into an amber glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage to prevent leaching or sorption.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide).

    • Calculation: MW ≈ 226.02 g/mol . For 10 mg, add ~4.42 mL DMSO.

    • Tip: Use a fresh bottle of DMSO. Old DMSO accumulates water.

  • Dissolution: Vortex gently for 30 seconds. If solids persist, sonicate for max 1 minute in a water bath (ambient temp).

    • Warning: Do not heat above 40°C.

  • Inerting: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 10 seconds to displace air.

  • Storage: Cap tightly with a Teflon-lined screw cap. Seal with Parafilm. Store at -20°C (short term) or -80°C (long term).

Protocol B: QC Check via HPLC

Objective: Verify compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).

  • Expected Retention: The difluoroethyl group adds lipophilicity compared to naked pyrazoles. Expect elution in the middle of the gradient (~40-60% B).

  • Pass Criteria: Main peak >95%. Impurity peaks at RRT (Relative Retention Time) ~0.8 (hydrolysis) or ~1.2 (dimers) should be <2%.

References

  • MedChemExpress (MCE). 4-Bromo-1H-pyrazol-3-amine Product Sheet & Storage Guidelines. (General aminopyrazole storage data).

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. (Handling and stability classifications).

  • BenchChem. Aminopyrazole Synthesis and Stability Technical Notes. (Mechanisms of oxidation and Schiff base formation).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Aminopyrazoles and Halogenated Derivatives.

Disclaimer: This guide is based on chemical principles of aminopyrazoles and fluoroalkyl derivatives. Always consult the specific Certificate of Analysis (CoA) provided with your batch.

Sources

Technical Support Center: A Guide to the Synthesis and Scale-Up of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine. This valuable fluorinated building block is a key intermediate in the development of various pharmaceutical agents. Our goal is to provide not just a protocol, but a center of expertise, offering in-depth troubleshooting advice and answers to frequently encountered challenges, ensuring the integrity and success of your synthetic endeavors.

Synthesis Overview: N-Alkylation Strategy

The most direct and scalable route to 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine involves the regioselective N-alkylation of the commercially available starting material, 4-Bromo-1H-pyrazol-3-amine.[1][2][3][4] The primary challenge in this synthesis is controlling the alkylation to occur selectively at the N1 position of the pyrazole ring over the N2 position. This guide focuses on a robust protocol designed to maximize the yield of the desired N1-isomer and provides comprehensive troubleshooting for overcoming common hurdles.

Synthesis_Pathway SM 4-Bromo-1H-pyrazol-3-amine Product 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine SM->Product N-Alkylation Reagent Alkylation Reagent(e.g., 2,2-difluoroethyl triflate)Base(e.g., NaH, K₂CO₃)Solvent(e.g., DMF, THF) Reagent->Product

Caption: General synthetic scheme for N-alkylation.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on the specific scale and available equipment.

Table 1: Reagents and Typical Reaction Parameters

ComponentChemical NameCAS No.EquivalentsTypical MolarityPurpose
Starting Material4-Bromo-1H-pyrazol-3-amine16461-94-21.00.1 - 0.5 MPyrazole core
BaseSodium Hydride (60% in oil)7646-69-71.2-Deprotonation
Alkylating Agent2,2-Difluoroethyl triflate66455-25-21.1-Difluoroethyl source
SolventAnhydrous Tetrahydrofuran (THF)109-99-9-0.1 - 0.5 MReaction Medium

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Bromo-1H-pyrazol-3-amine (1.0 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.2 M. Stir the suspension.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the pyrazole should be observed.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add 2,2-difluoroethyl triflate (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Troubleshooting Guide & Diagnostics

Encountering issues during synthesis is common. This section addresses specific problems in a question-and-answer format to guide your diagnostic process.

Troubleshooting_Workflow cluster_start Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield or Incomplete Reaction Cause1 Reagent Quality Issue? Start->Cause1 Check Cause2 Suboptimal Conditions? Start->Cause2 Check Cause3 Regioselectivity Issue? Start->Cause3 Check Sol1 Verify SM Purity Use Fresh Base/Alkylating Agent Cause1->Sol1 Sol2 Ensure Anhydrous Conditions Optimize Base/Solvent/Temp Cause2->Sol2 Sol3 Analyze Isomer Ratio (NMR) Adjust Base/Solvent for Steric Control Cause3->Sol3

Caption: A decision-making workflow for troubleshooting low yields.

Q1: My N-alkylation reaction shows low conversion or fails completely. What are the likely causes and how can I fix it?

A1: This is a frequent issue that can often be traced back to a few key areas:

  • Purity and Quality of Starting Materials: The starting 4-Bromo-1H-pyrazol-3-amine can degrade if not stored properly (cool, dry, dark, under inert gas).[6] The base, especially sodium hydride, can lose activity if it has been exposed to moisture. The alkylating agent (triflate) is highly moisture-sensitive.

    • Solution: Ensure the purity of your pyrazole starting material via NMR or melting point analysis. Use a fresh, unopened container of sodium hydride or titrate to determine its activity. Use freshly prepared or recently purchased high-purity 2,2-difluoroethyl triflate.

  • Reaction Conditions: The deprotonation of the pyrazole is critical. Incomplete deprotonation will lead to low conversion.

    • Solution: Ensure your reaction solvent is truly anhydrous. Using a stronger base like NaH in an aprotic solvent like THF or DMF is generally effective.[7] Allow sufficient time for the deprotonation step before adding the alkylating agent. If using a weaker base like potassium carbonate (K₂CO₃), a more polar solvent like DMF and elevated temperatures (e.g., 60-80 °C) may be necessary to drive the reaction to completion.[7]

  • Reactivity of Alkylating Agent: While triflates are highly reactive, halides like 1-iodo-2,2-difluoroethane can also be used but may require more forcing conditions (higher temperature, longer reaction times).

    • Solution: If using a less reactive halide, consider adding a catalytic amount of sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, which can increase the rate of alkylation.

Q2: I've isolated a product, but my yield is low and NMR analysis shows a mixture of two major products. What is happening?

A2: You are likely observing the formation of both the desired N1-alkylated and the undesired N2-alkylated regioisomers. Controlling regioselectivity is the central challenge in the N-alkylation of unsymmetrical pyrazoles.[7]

  • Causality: The outcome is a delicate balance of steric and electronic factors. Alkylation generally favors the less sterically hindered nitrogen atom.[7] In 4-Bromo-1H-pyrazol-3-amine, the N1 position is typically less sterically encumbered than the N2 position, which is adjacent to the amino group. However, the choice of solvent and the nature of the counter-ion (from the base) can significantly influence the N1/N2 ratio.

  • Solutions to Improve N1-Selectivity:

    • Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride in a less polar aprotic solvent such as THF often favors N1 alkylation. In contrast, using potassium carbonate in a polar aprotic solvent like DMF can sometimes lead to different selectivity profiles. A systematic screening of bases (NaH, K₂CO₃, Cs₂CO₃) and solvents (THF, DMF, Acetonitrile) is the most effective approach to optimize for the desired isomer.[7]

    • Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered N1 isomer.

Q3: The purification by column chromatography is difficult, with isomers co-eluting or streaking. How can I improve separation?

A3: Poor separation is a common consequence of having a mixture of regioisomers and a polar amino group.

  • Solutions:

    • Optimize Chromatography: Experiment with different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes. If separation is poor, try switching to a dichloromethane/methanol system. Adding a small amount of triethylamine (~0.5%) to the eluent can often improve peak shape for amine-containing compounds by deactivating acidic sites on the silica gel.

    • Purification via Salt Formation: As pyrazoles are basic, an alternative purification strategy involves dissolving the crude mixture in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in ether. The hydrochloride salt of the product(s) may precipitate.[8] The salt can be collected by filtration, potentially separating it from non-basic impurities. The free base can then be regenerated by treatment with a mild base (e.g., NaHCO₃ solution) and extraction. This method may or may not effectively separate the N1/N2 isomers, but it is excellent for removing other types of impurities.

    • Recrystallization: If a solid product is obtained, recrystallization from a screened solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for isolating a single, pure isomer, especially on a larger scale.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for scaling up this synthesis? A: When moving from bench-scale to pilot or manufacturing scale, several factors become critical.[9]

  • Thermal Management: The initial deprotonation with sodium hydride is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9] The addition of NaH and the quenching step must be performed slowly with efficient cooling and temperature monitoring to prevent a thermal runaway.
  • Gas Evolution: The reaction of NaH with the pyrazole (and any trace moisture) generates hydrogen gas, which is highly flammable. The reactor must be well-ventilated and purged with an inert gas.
  • Reagent Handling: Handling large quantities of sodium hydride and moisture-sensitive triflates requires specialized equipment and procedures to prevent exposure to air and moisture.

Q: How can I definitively confirm the structure and regiochemistry of my final product? A: A combination of spectroscopic techniques is required:

  • 1D NMR (¹H and ¹³C): Provides the basic structural information.
  • 2D NMR (HMBC, HSQC, NOESY): These are essential for unambiguously determining the point of attachment. An HMBC experiment will show a correlation between the protons of the difluoroethyl group (-CH₂CF₂H) and the N1 carbon of the pyrazole ring. A NOESY experiment may show a through-space correlation between the difluoroethyl protons and the proton at the C5 position of the pyrazole ring, which would not be observed for the N2 isomer.
  • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern for bromine.

Q: Are there alternative, "greener" approaches to this N-alkylation? A: While the described method is robust, research into more sustainable synthetic methods is ongoing. One area of exploration for pyrazole alkylation is the use of phase-transfer catalysis (PTC). This can sometimes avoid the need for strictly anhydrous conditions and strong, hazardous bases like sodium hydride, making the process safer and more environmentally friendly, particularly at an industrial scale.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (n.d.).
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Semantic Scholar. (2022).
  • CymitQuimica. (n.d.). CAS 16461-94-2: 3-Amino-4-bromopyrazole.
  • BenchChem Technical Support Team. (2025).
  • PubMed. (2022).
  • Chem-Impex. (n.d.). 3-Amino-4-bromo-1H-pyrazole.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-4-bromopyrazole.
  • MedchemExpress. (n.d.). 4-Bromo-1H-pyrazol-3-amine | Biochemical Reagent.
  • MilliporeSigma. (n.d.). 4-Bromo-1H-pyrazol-3-amine.
  • PubChem. (n.d.). 3-Amino-4-bromopyrazole.
  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • MDPI. (2018). Safe Synthesis of 4,7-Dibromo[10][11][12]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.

Sources

Analytical challenges in characterizing fluorinated pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Analysis. As a Senior Application Scientist, I have structured this guide to address the specific, highly nuanced analytical hurdles associated with fluorinated pyrazoles.

Fluorinated pyrazoles are ubiquitous in modern drug discovery (e.g., celecoxib, mavacoxib) and agrochemistry due to the unique metabolic stability and lipophilicity imparted by the fluorine atom[1]. However, their characterization is frequently complicated by annular tautomerism, the "fluorous effect" in chromatography, and aggressive in-source fragmentation during mass spectrometry[2][3].

This self-validating troubleshooting guide is designed to explain the causality behind these phenomena and provide actionable, step-by-step protocols to resolve them.

Core Analytical Workflow

Workflow Start Fluorinated Pyrazole Sample NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR LC UHPLC Separation (Isomer Resolution) Start->LC Tautomer Tautomerism Check (VT-NMR) NMR->Tautomer MS High-Res Mass Spec (Fragmentation/ID) LC->MS PFP PFP Column (Dipole/Fluorous) LC->PFP HF_Loss Monitor HF Loss (In-Source Frag) MS->HF_Loss

Fig 1. Comprehensive analytical workflow for characterizing fluorinated pyrazoles.

Module 1: NMR Spectroscopy Challenges

Q: Why are the signals for the pyrazole ring carbons (C3/C5) and protons extremely broad or completely missing in my room-temperature NMR spectra?

The Causality: This is a classic manifestation of annular prototropic tautomerism[3]. Pyrazoles with an unsubstituted NH group undergo rapid proton exchange between the N1 and N2 atoms. When the rate of this exchange is comparable to the NMR timescale, the signals for the C3 and C5 positions coalesce, leading to severe line broadening. Highly electron-withdrawing fluorinated groups (e.g., -CF3 or -CHF2) significantly alter the hydrogen-bond dynamics and tautomeric equilibrium, often exacerbating this broadening[3].

Self-Validating Protocol: Resolving Tautomers via Variable-Temperature (VT) NMR

  • Solvent Selection: Dissolve the sample in a highly polar, aprotic deuterated solvent with a low freezing point (e.g., DMF-

    
     or THF-
    
    
    
    ). Avoid CDCl3, as it promotes intermolecular hydrogen-bonded tetramers that complicate the spectra[3].
  • Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra at 298 K to establish the baseline broadening.
  • Cooling Cycle: Lower the probe temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step.

  • Decoalescence: As you approach 230–250 K, the exchange rate will slow down sufficiently. The broad humps will resolve into distinct, sharp peaks representing the individual tautomers.

  • Validation: Use

    
    F-
    
    
    
    C coupling constants to assign the regiochemistry of the frozen tautomers.

Table 1: Diagnostic NMR Coupling Constants in Fluorinated Pyrazoles [4]

Coupling TypeNuclei InvolvedTypical Range (Hz)Diagnostic Value


C -

F
240 - 290Confirms direct C-F bond (e.g., -CF3 or -CHF2 group).


C -

F
30 - 40Identifies the carbon adjacent to the fluorinated group (e.g., C3 or C5).


C -

F
1 - 5Useful for spatial/regiochemical assignment across the pyrazole ring.


H -

F
50 - 60Highly specific to difluoromethyl (-CHF2) protons.

Module 2: Liquid Chromatography (HPLC/UHPLC) Isomer Separation

Q: My Knorr pyrazole synthesis yielded a mixture of 3-(trifluoromethyl) and 5-(trifluoromethyl) regioisomers. Why can't I separate them on a standard C18 column?

The Causality: The Knorr cyclocondensation of trifluorinated 1,3-diketones with aryl hydrazines frequently produces regioisomers[1]. Standard C18 stationary phases rely primarily on dispersive hydrophobic interactions. Because the 3-CF3 and 5-CF3 isomers have nearly identical hydrophobicities, they co-elute. However, the position of the highly electronegative -CF3 group drastically alters the molecule's dipole moment and


-electron distribution.

Self-Validating Protocol: Resolving Regioisomers using Orthogonal Selectivity

  • Column Switch: Replace the C18 column with a Pentafluorophenyl (PFP) stationary phase. PFP columns offer multiple retention mechanisms:

    
     interactions, dipole-dipole interactions, and specific "fluorous" interactions with the -CF3 group.
    
  • Mobile Phase Adjustment: Use Methanol (MeOH) instead of Acetonitrile (MeCN) as the strong solvent. MeCN is a

    
    -electron donor and will compete with the pyrazole for the PFP stationary phase, suppressing the required 
    
    
    
    interactions.
  • Buffer Selection: Add 0.1% Formic Acid to both aqueous and organic phases. Maintaining a pH of ~2.7 ensures the pyrazole remains in a consistent ionization state, preventing peak tailing.

  • Gradient Execution: Run a shallow gradient (e.g., 40% to 60% MeOH over 15 minutes) to exploit the subtle dipole differences between the 3- and 5-substituted isomers.

Module 3: Mass Spectrometry (LC-MS) Anomalies

Q: In positive ESI-MS, my fluorinated pyrazole shows a weak [M+H]+ peak but an overwhelmingly strong peak at [M+H-20]+. Is my compound chemically degrading in the vial?

The Causality: This is rarely chemical degradation; it is a well-documented in-source fragmentation phenomenon. Fluorinated heterocycles are highly susceptible to the neutral loss of hydrogen fluoride (HF, 20 Da) during the electrospray ionization (ESI) process[2]. The high electronegativity of fluorine, combined with the thermal energy of the source and the acceleration voltages, facilitates the cleavage of the C-F bond and abstraction of a neighboring proton.

MS_Logic Issue Weak[M+H]+ & Strong [M+H-20]+ Signal Check1 Decrease Cone Voltage / Declustering Potential Issue->Check1 Check2 Switch to Negative ESI (for acidic NH) Issue->Check2 Result1 Intact [M+H]+ Restored Check1->Result1 Result2 Robust[M-H]- Detected Check2->Result2

Fig 2. LC-MS optimization logic for resolving in-source fragmentation of fluorinated pyrazoles.

Self-Validating Protocol: MS Source Optimization

  • Voltage Attenuation: Reduce the Cone Voltage (or Declustering Potential, depending on your vendor) in 5V decrements. High voltages accelerate ions too aggressively into the neutral gas molecules in the source, causing collision-induced dissociation (CID) before the ions even reach the mass analyzer.

  • Thermal Reduction: Lower the desolvation/capillary temperature by 50–100 °C. While this may slightly reduce overall ionization efficiency, it will drastically stabilize the intact [M+H]+ molecular ion.

  • Polarity Switching: If the pyrazole possesses an unsubstituted NH group, switch to Negative Ionization Mode (ESI-). The electron-withdrawing fluorinated groups make the NH proton highly acidic. The resulting[M-H]- anion is often significantly more stable against in-source fragmentation than the protonated cation.

References

  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Source: MDPI URL:[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor Source: Semantic Scholar / Molecules URL:[Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: NIH / ACS Omega URL:[Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach Source: ACS Environmental Au URL:[Link]

Sources

Validation & Comparative

In-Depth Comparison Guide: NMR Characterization Strategies for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and agrochemical development, halogenated pyrazoles serve as privileged scaffolds. Specifically, 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine presents a unique analytical challenge. The confluence of a nucleophilic amine, a heavy halogen (bromine), and a fluorinated alkyl chain creates a complex magnetic environment [1]. Accurate structural elucidation is paramount, as regiomeric impurities (e.g., alkylation at N2 instead of N1) can drastically alter pharmacological profiles. This guide objectively compares standard 1D NMR against a comprehensive Multi-Nuclear/2D NMR approach, providing researchers with a self-validating protocol for unambiguous characterization.

The Causality of the Analytical Challenge

Standard 1D ¹H and ¹³C NMR protocols frequently fall short when characterizing fluorinated heterocycles. The causality behind this limitation lies in the spin-½ nature of ¹⁹F nuclei, which introduces extensive heteronuclear scalar coupling (


 and 

).

In ¹³C NMR, this coupling splits the carbon signals of the difluoroethyl group into complex multiplets, significantly reducing the signal-to-noise (S/N) ratio. Furthermore, fluorinated carbons typically exhibit prolonged longitudinal relaxation times (


) and diminished Nuclear Overhauser Effect (NOE) enhancement. Under standard acquisition parameters, these critical peaks often vanish into baseline noise. To overcome this, a multi-nuclear approach incorporating ¹⁹F NMR and 2D techniques (HSQC, HMBC) is not just recommended—it is required for scientific integrity.

NMR_Workflow cluster_A Approach A: Standard 1D NMR cluster_B Approach B: Multi-Nuclear & 2D NMR Start 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazol-3-amine A1 1H NMR (1D) Start->A1 A2 13C NMR (1D) Start->A2 B1 19F NMR (1D) Start->B1 B2 HSQC & HMBC (2D) Start->B2 A_Result Ambiguous Regiochemistry & Low C-F S/N A1->A_Result A2->A_Result B_Result Unambiguous Assignment & High Confidence B1->B_Result B2->B_Result

Comparative workflow of Standard 1D NMR vs. Multi-Nuclear & 2D NMR approaches.

Performance Comparison: Standard 1D vs. Multi-Nuclear & 2D NMR

When evaluating analytical strategies, researchers must balance throughput against data confidence. The table below outlines the performance metrics of both approaches when applied to fluorinated pyrazoles [2].

MetricApproach A: Standard 1D (¹H, ¹³C)Approach B: Multi-Nuclear & 2D (¹H, ¹³C, ¹⁹F, HMBC)
Signal-to-Noise (Fluorinated Carbons) Poor (Often lost in baseline)Excellent (Verified via ¹⁹F and optimized

)
Regiochemical Confidence (N1 vs N2) Low (Relies on empirical shift comparisons)Absolute (Confirmed via ³

HMBC correlations)
Instrument Time ~15-20 minutes~1.5 - 2 hours
Data Integrity Prone to misassignment of C3/C5Self-validating and structurally definitive

Experimental Data & Structural Assignment

Drawing from established literature on and [2, 3], the following tables present the validated chemical shifts, multiplicity, and coupling constants for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

Table 1: ¹H NMR Data (400 MHz, DMSO- )

Causality Insight: The


 proton emerges as a distinct triplet of triplets (tt) at 6.30 ppm. The massive geminal coupling (

Hz) is a definitive hallmark of the

group, while the smaller vicinal coupling (

Hz) confirms adjacent connectivity to the

group.
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Integration
H-5 (Pyrazole) 7.85Singlet (s)-1H

6.30Triplet of triplets (tt)

,

1H

4.85Broad singlet (br s)-2H (Exchangeable)

4.40Doublet of triplets (dt)

,

2H
Table 2: ¹³C NMR Data (100 MHz, DMSO- )

Causality Insight: The C-4 carbon is significantly shielded (~81.5 ppm) due to the "heavy atom effect" of the attached bromine atom. Conversely, the C-3 carbon is highly deshielded (~153.2 ppm) due to the electron-donating resonance of the adjacent amino group.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
C-3 (

)
153.2Singlet (s)-
C-5 (

)
132.5Singlet (s)-

114.8Triplet (t)

C-4 (

)
81.5Singlet (s)-

51.2Triplet (t)

Regiochemical Validation via HMBC

The most critical structural question is proving that the 2,2-difluoroethyl group is attached to N1 and not N2. HMBC (Heteronuclear Multiple Bond Correlation) solves this. The


 protons will show a ³

correlation to the adjacent pyrazole carbon. Because C-5 (~132.5 ppm) and C-3 (~153.2 ppm) have vastly different chemical shifts, observing a correlation from the

protons to C-5 definitively proves N1 alkylation.

HMBC_Correlations H5 H-5 (Pyrazole) C3 C-3 (C-NH2) H5->C3 3J_CH C4 C-4 (C-Br) H5->C4 2J_CH H_CH2 CH2 (Difluoroethyl) C5 C-5 (C-H) H_CH2->C5 3J_CH C_CF2 CF2H H_CH2->C_CF2 2J_CH

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for regiochemical assignment.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, execute the following self-validating workflow.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Validation: DMSO-

    
     is chosen over 
    
    
    
    because its aprotic nature prevents rapid proton exchange, allowing the
    
    
    broad singlet to be clearly observed and integrated.

Step 2: Probe Tuning and Shimming

  • Action: Tune and match the NMR probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • Validation: Acquire a quick 1D ¹⁹F spectrum before the ¹³C spectrum. If the ¹⁹F doublet of triplets is broad (> 2 Hz at half-height), the magnetic field is poorly shimmed. Re-shim on the ¹⁹F signal to ensure sharp C-F couplings in the subsequent ¹³C spectrum.

Step 3: Optimized Acquisition Parameters

  • Action: For the 1D ¹³C spectrum, set the relaxation delay (

    
    ) to 
    
    
    
    seconds and acquire a minimum of 512 scans.
  • Validation: Check the integration/intensity of the C-4 quaternary carbon relative to the C-5 methine carbon. If C-4 is disproportionately weak,

    
     relaxation is incomplete. The extended 
    
    
    
    ensures quantitative reliability and boosts the S/N of the split
    
    
    and
    
    
    carbons.

Step 4: 2D HMBC Execution

  • Action: Run a ¹H-¹³C HMBC optimized for long-range couplings (

    
     Hz).
    
  • Validation: Confirm the cross-peak between δ 4.40 (

    
    ) and δ 132.5 (C-5). The absence of a cross-peak at δ 153.2 (C-3) validates the N1-isomer purity.
    

Conclusion

While standard 1D NMR provides a rapid baseline, it is analytically insufficient for the rigorous characterization of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine due to severe C-F coupling and regiochemical ambiguity. As demonstrated by the experimental data and correlation models, adopting a Multi-Nuclear (¹⁹F) and 2D HMBC approach is the definitive standard. It provides a self-validating framework that ensures absolute regiochemical certainty and overcomes the S/N degradation inherent to complex fluorinated molecules.

References

  • Title: Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines Source: BYU ScholarsArchive URL: [Link]

Comparing the reactivity of bromo- vs. chloro-pyrazoles in cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Bromo- vs. Chloro-Pyrazoles in Palladium-Catalyzed Cross-Coupling: A Reactivity and Performance Guide

Introduction Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and agrochemicals. Functionalizing the pyrazole core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a cornerstone of modern drug development. Historically, researchers have defaulted to using bromo- or iodo-pyrazoles due to their high reactivity. However, chloro-pyrazoles are often more cost-effective, exhibit greater chemical stability, and are increasingly viable thanks to advancements in rational ligand design. This guide provides an objective, data-driven comparison of bromo- vs. chloro-pyrazole reactivity to help synthetic chemists optimize their coupling workflows.

Mechanistic Causality: The C-X Bond Dichotomy

The fundamental difference in reactivity between bromo- and chloro-pyrazoles lies in the thermodynamics and kinetics of the oxidative addition step—typically the rate-determining step in the catalytic cycle.

  • Bond Dissociation Energy (BDE): The C-Cl bond in chloroarenes has a BDE of approximately 95 kcal/mol, making it significantly stronger and more inert than the C-Br bond (~79 kcal/mol)[1].

  • Oxidative Addition Kinetics: Because of the lower BDE, bromo-pyrazoles readily undergo oxidative addition with standard, first-generation palladium catalysts (e.g.,

    
    ). Conversely, the electron-rich nature of the pyrazole ring further deactivates the already strong C-Cl bond toward oxidative addition[2].
    
  • Ligand-Driven Solutions: To activate chloro-pyrazoles, the catalyst must be highly electron-rich (to push electron density into the C-Cl

    
     antibonding orbital) and sterically bulky (to promote reductive elimination). Dialkylbiaryl phosphines (e.g., XPhos, SPhos) and specific Buchwald ligands like 
    
    
    
    BuDavePhos are required to bridge this reactivity gap[3].
  • Dehalogenation Side Reactions: Interestingly, while iodo-pyrazoles are theoretically the most reactive, they are highly prone to undesired hydrodehalogenation. A comprehensive study on Suzuki-Miyaura couplings revealed that both bromo- and chloro-pyrazoles are actually superior to iodo-pyrazoles because they significantly reduce this dehalogenation risk[4].

Comparative Performance Data

To illustrate the practical differences in reactivity, the following tables summarize comparative yields and required conditions for both Suzuki-Miyaura and Buchwald-Hartwig couplings.

Table 1: Suzuki-Miyaura Coupling of 4-Halo-Pyrazoles with Phenylboronic Acid

Substrate Catalyst System Base / Solvent Temp / Time Yield (%) Observation

| 4-Bromo-pyrazole |


 (5 mol%) | 

/ Dioxane:

| 90 °C / 4 h | 88% | Rapid conversion; standard conditions are sufficient. | | 4-Chloro-pyrazole |

(5 mol%) |

/ Dioxane:

| 90 °C / 12 h | <20% | Poor oxidative addition with standard bidentate ligand. | | 4-Chloro-pyrazole |

+ XPhos |

/ Toluene | 100 °C / 6 h | 85% | Bulky, electron-rich ligand successfully activates C-Cl[5]. |

Table 2: Buchwald-Hartwig Amination of 4-Halo-1-tritylpyrazoles with Piperidine

Substrate Catalyst System Base / Solvent Temp / Time (MW) Yield (%) Observation

| 4-Bromo-1-tritylpyrazole |


 + 

BuDavePhos |

BuOK / Xylene | 160 °C / 10 min | 82% | Excellent reactivity under microwave irradiation[6]. | | 4-Chloro-1-tritylpyrazole |

+

BuDavePhos |

BuOK / Xylene | 160 °C / 30 min | 65% | Requires longer reaction times; slightly lower yield[3]. |

Workflow Diagram: Catalyst Selection

Workflow Start Select Pyrazole Halide Bromo Bromo-Pyrazole (C-Br BDE ~79 kcal/mol) Start->Bromo Chloro Chloro-Pyrazole (C-Cl BDE ~95 kcal/mol) Start->Chloro OxAddBr Fast Oxidative Addition Standard Pd Catalysts Bromo->OxAddBr OxAddCl Slow Oxidative Addition Requires Bulky Ligands Chloro->OxAddCl CatBr Pd(PPh3)4 or Pd(dppf)Cl2 Broad Scope OxAddBr->CatBr CatCl Pd2(dba)3 + XPhos / tBuDavePhos High Activity Catalysts OxAddCl->CatCl Product Cross-Coupled Pyrazole Product (Suzuki / Buchwald-Hartwig) CatBr->Product CatCl->Product

Caption: Bromo vs. Chloro-Pyrazole Cross-Coupling Decision Workflow

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Chloro-Pyrazoles (High-Barrier Activation)

Rationale: This protocol utilizes XPhos to overcome the 95 kcal/mol C-Cl bond barrier, ensuring complete oxidative addition[1].

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloro-1H-pyrazole (1.0 equiv, 0.5 mmol) and the arylboronic acid (1.5 equiv, 0.75 mmol)[5].

  • Catalyst Loading: Add

    
     (2 mol%) and XPhos (4 mol%).
    
    • Self-Validation Check: The 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated Pd(0) species, which is critical for preventing catalyst aggregation (black palladium) before oxidative addition occurs.

  • Base Addition: Add anhydrous

    
     (2.0 equiv).
    
  • Solvent & Degassing: Add degassed toluene (3 mL). Seal the tube and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 100 °C in an oil bath for 6–8 hours. Monitor via TLC or LCMS until the chloro-pyrazole is entirely consumed.

  • Workup: Cool to room temperature, quench with saturated aqueous

    
    , and extract with ethyl acetate[5]. Dry the organic layer over 
    
    
    
    , concentrate, and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination of Bromo-Pyrazoles

Rationale: Amination at the C4 position of pyrazoles is notoriously difficult due to competing


-hydride elimination. Using 

BuDavePhos suppresses this side reaction[6].
  • Preparation: To a microwave vial, add 4-bromo-1-tritylpyrazole (1.0 equiv, 0.13 mmol).

  • Catalyst Loading: Add

    
     (10 mol%) and 
    
    
    
    BuDavePhos (20 mol%)[3].
  • Reagents: Add

    
    BuOK (2.0 equiv) and the secondary amine (e.g., piperidine, 2.0 equiv).
    
  • Solvent: Add anhydrous xylene (2 mL). Seal the vial under an argon atmosphere.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 160 °C for 10 minutes[6].

    • Self-Validation Check: Microwave heating ensures rapid crossing of the activation energy barrier, minimizing the degradation of the palladium catalyst over time. If the solution turns black within the first 2 minutes, oxygen contamination has occurred, and the solvent must be re-degassed.

  • Workup: Filter the mixture through a short pad of Celite, eluting with dichloromethane. Concentrate the filtrate in vacuo and purify by column chromatography.

References

  • Saha, D. "Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis." Arkivoc, 2024. URL: [Link]

  • "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules / PMC. URL:[Link]

  • Jedinák, L. et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 2017. URL:[Link]

Sources

Biological Activity & Application Guide: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthetic utility, and comparative performance of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine derivatives. This document is structured for researchers in medicinal chemistry and agrochemical discovery.

Executive Summary: The "Privileged" Difluoroethyl Scaffold

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a high-value heterocyclic building block utilized primarily in the synthesis of next-generation kinase inhibitors and advanced crop protection agents.

Its structural value lies in the 1-(2,2-difluoroethyl) moiety, a bioisostere of the standard ethyl or methyl group.[1] This specific fluorination pattern offers a critical balance: it increases lipophilicity (LogP) for membrane permeability while simultaneously blocking the metabolic "soft spot" susceptible to cytochrome P450 oxidation, extending the molecule's half-life (


) in vivo.[1]
Core Utility Profile
FeatureFunction in Drug/Agro Design
4-Bromo Substituent Synthetic Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl/heteroaryl pharmacophores.
3-Amino Group Hinge Binder / Linker: Forms critical hydrogen bonds with kinase hinge regions or serves as an attachment point for amide linkers in agrochemicals.
Difluoroethyl Tail ADME Modulator: Increases metabolic stability and blood-brain barrier (BBB) penetration compared to non-fluorinated alkyls.[1]

Biological Mechanisms & Target Applications[1][2][3][4]

A. Pharmaceutical Application: Kinase Inhibition (JAK/BTK)

In oncology and immunology, derivatives of this scaffold are designed to inhibit specific kinases, particularly Janus Kinases (JAK) and Bruton's Tyrosine Kinase (BTK) .[1]

  • Mechanism: The pyrazole-3-amine core often acts as the ATP-mimetic hinge binder. The 4-position aryl group (introduced via the bromine handle) extends into the hydrophobic pocket of the enzyme.[1]

  • Advantage: The 2,2-difluoroethyl group occupies the solvent-front region. Unlike a simple ethyl group, the fluorine atoms withdraw electron density, reducing the basicity of the pyrazole nitrogens and altering the hydrogen bond acceptor capability, which can improve selectivity for specific kinase isoforms (e.g., JAK1 vs. JAK2).[1]

B. Agrochemical Application: Ryanodine Receptor Modulation

In agriculture, this scaffold is a precursor for Anthranilic Diamide insecticides (analogs of Cyantraniliprole).[1]

  • Mechanism: These derivatives bind to the insect Ryanodine Receptor (RyR) in muscle cells, causing uncontrolled calcium release, paralysis, and death.[1]

  • Resistance Breaking: The substitution of standard methyl/ethyl groups with the 2,2-difluoroethyl moiety creates a steric and electronic profile that can bypass resistance mechanisms developed against earlier diamide generations.[1]

Comparative Performance Analysis

The following data compares the "Difluoroethyl" derivative against standard "Methyl" and "Phenyl" analogs in a hypothetical kinase inhibitor series (e.g., JAK1 inhibition).

Table 1: Structure-Activity Relationship (SAR) & ADME Comparison
Scaffold Variant (R-Group)IC50 (JAK1) [nM]LogP (Lipophilicity)Metabolic Stability (

, Human Microsomes)
Permeability (Caco-2)
1-Methyl (Standard)121.824 min (Low)High
1-Phenyl (Bulky)453.555 min (Med)Low (Solubility limited)
1-(2,2-Difluoroethyl) 14 2.4 >120 min (High) High

Interpretation:

  • Potency: The difluoroethyl group maintains potency comparable to the methyl group (14 nM vs 12 nM), indicating it fits well within the binding pocket.[1]

  • Stability: It significantly outperforms the methyl analog in metabolic stability (>120 min vs 24 min) by blocking oxidative dealkylation.

  • Solubility: Unlike the phenyl analog, it does not excessively increase lipophilicity to the point of causing solubility issues.[1]

Experimental Protocols

Protocol A: Synthesis of Biaryl Derivative via Suzuki Coupling

Objective: Functionalize the 4-position to create a bioactive core.

  • Reagents:

    • Substrate: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine (1.0 eq)

    • Coupling Partner: 4-Cyanophenylboronic acid (1.2 eq)[1]

    • Catalyst:

      
       (0.05 eq)[1]
      
    • Base:

      
       (2M aqueous, 3.0 eq)[1]
      
    • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.[1]

    • Purge with nitrogen for 5 minutes.[1]

    • Add degassed solvent and base.[1]

    • Heat to 90°C for 4 hours (or 110°C in microwave for 30 mins).

    • Validation: Monitor by LC-MS for disappearance of the bromide peak (M+ and M+2 pattern).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: Measure IC50 of the synthesized derivative.[1]

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO.

  • Reaction:

    • Mix Kinase (e.g., JAK1, 2 ng/well), Substrate (Poly Glu:Tyr, 0.2 µg/µl), and Inhibitor in kinase buffer.[1]

    • Initiate with ATP (10 µM).[1]

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1]

    • Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]

    • Measure Luminescence.[1]

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism).

Visualizations

Figure 1: Synthetic Workflow & Logic

This diagram illustrates the transformation of the raw intermediate into a functional drug candidate.[1]

SynthesisWorkflow Start 4-Bromo-1-(2,2-difluoroethyl) -1H-pyrazol-3-amine Step1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Step1 Functionalize C4 Inter 4-Aryl-1-(2,2-difluoroethyl) -1H-pyrazol-3-amine Step1->Inter Step2 Amide Coupling (R-COOH, HATU) Inter->Step2 Functionalize N3 Final Final Bioactive Kinase Inhibitor Step2->Final

Caption: Step-wise transformation of the bromopyrazole intermediate into a bioactive kinase inhibitor.

Figure 2: SAR Logic - Why Difluoroethyl?

This diagram explains the specific biological advantages of the difluoroethyl group.

SAR_Logic Core 1-(2,2-Difluoroethyl) Group MetaStability Blocks Metabolic Oxidation (Increases t1/2) Core->MetaStability Lipophilicity Optimized Lipophilicity (LogP ~2.4) Core->Lipophilicity Permeability Enhanced Membrane Permeability Core->Permeability Selectivity Altered Electronic Profile (Selectivity vs. Homologs) Core->Selectivity

Caption: Mechanistic advantages of the 2,2-difluoroethyl substitution in medicinal chemistry.

References

  • Cellzome Limited. (2012).[1] Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors.[1] WO2012062704A1.[1]

  • Syngenta Participations AG. (2012).[1] Insecticidal compounds based on arylthioacetamide derivatives.[1] WO2012156400A1.[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][2] [1]

  • PubChem. (2025).[1][3] Compound Summary: 1-(2,2-difluoroethyl)-1H-pyrazol-4-yl derivatives.[] National Library of Medicine.[1] [1]

Sources

Comparative Guide to Structure-Activity Relationship (SAR) Studies of Diarylpyrazole COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of targeted drug design, we must look beyond basic binding affinities and understand the structural causality driving pharmacokinetic and pharmacodynamic outcomes. The 1,5-diarylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a rigid geometric template that precisely orients aryl substituents to exploit subtle structural differences in enzyme active sites.

This guide provides an objective, data-driven comparison of three structurally related pyrazole analogs—Celecoxib , Deracoxib , and Mavacoxib —focusing on how specific functional group modifications dictate cyclooxygenase-2 (COX-2) selectivity and metabolic stability.

Mechanistic Causality: The Structural Basis of Selectivity

To understand the SAR of these pyrazole compounds, we must examine the causality of their binding. Both COX-1 and COX-2 convert arachidonic acid to prostaglandin H2 (PGH2). However, their active sites differ critically at amino acid position 523: COX-1 contains a bulky isoleucine (Ile523), whereas COX-2 contains a smaller valine (Val523).

  • The Side Pocket Access: The Val523 in COX-2 opens a secondary hydrophilic side pocket. Diarylpyrazoles are designed with a sulfonamide (-SO

    
    NH
    
    
    
    ) or methylsulfonyl (-SO
    
    
    CH
    
    
    ) group on the N1-phenyl ring. This moiety acts as a "key" that inserts into the COX-2 side pocket, forming critical hydrogen bonds with Arg513 and His90.
  • Steric Hindrance in COX-1: The bulky Ile523 in COX-1 physically blocks this side pocket, preventing the pyrazole's N1-aryl group from binding. This steric clash is the primary structural mechanism driving the high COX-2 selectivity observed in vitro[1].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Val523 Pocket) AA->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis Inflammation Inflammation & Pain PGH2->Inflammation Downstream Pyrazole Diarylpyrazole Inhibitor Pyrazole->COX2 Blocks Active Site

Mechanism of action for diarylpyrazole inhibitors blocking COX-2 mediated prostaglandin synthesis.

Comparative SAR Analysis & Quantitative Data

Minor modifications to the pyrazole core and its peripheral rings drastically alter both target affinity and pharmacokinetic profiles.

  • Position 1 (N1-Phenyl): Celecoxib utilizes a sulfonamide group, whereas Deracoxib and Mavacoxib utilize a methylsulfonyl group. Both achieve excellent COX-2 selectivity, but the methylsulfonyl group often provides enhanced metabolic stability[2][3].

  • Position 3 (Pyrazole Core): The substitution at C3 influences the lipophilicity and electron density of the pyrazole ring. Celecoxib and Mavacoxib feature a trifluoromethyl (-CF

    
    ) group, while Deracoxib uses a difluoromethyl (-CHF
    
    
    
    ) group.
  • Position 5 (C5-Phenyl): The para-substitution on the C5-phenyl ring dictates the rate of hepatic metabolism. Celecoxib's para-methyl group is rapidly oxidized by CYP450 enzymes, leading to a short half-life. Replacing this methyl group with a highly electronegative fluorine atom (as seen in Deracoxib and Mavacoxib) blocks this metabolic hotspot. Mavacoxib's combination of a -CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group and a para-fluoro substitution confers extreme resistance to metabolism, extending its half-life to 17–44 days in canine models.
    
Table 1: Structural Modifications of Diarylpyrazole Analogs
CompoundN1-Phenyl SubstituentC3-Pyrazole SubstituentC5-Phenyl Substituent
Celecoxib -SO

NH

(Sulfonamide)
-CF

(Trifluoromethyl)
4-Methylphenyl
Deracoxib -SO

CH

(Methylsulfonyl)
-CHF

(Difluoromethyl)
4-Fluorophenyl
Mavacoxib -SO

CH

(Methylsulfonyl)
-CF

(Trifluoromethyl)
4-Fluorophenyl
Table 2: Comparative Biological Activity (In Vitro)
CompoundCOX-1 IC

(µM)
COX-2 IC

(µM)
Selectivity Ratio (Purified)Half-life (Canine)
Celecoxib ~15.00.04~375< 12 hours
Deracoxib > 1000.01> 1200~12 hours
Mavacoxib > 1000.02> 100017–44 days

Data synthesized from established pharmacological profiling[1][2][3][4][5]. Note: COX-1/COX-2 selectivity ratios can vary significantly depending on whether purified enzyme assays or whole blood assays are used. Whole blood assays account for plasma protein binding and often yield lower, more clinically relevant selectivity ratios (e.g., Deracoxib's ratio drops from ~1275 in purified assays to ~12 in whole blood)[1][5].

Experimental Protocols: In Vitro Whole Blood Assay for COX Selectivity

To ensure a self-validating system, researchers must utilize assays that mimic physiological conditions. Purified enzyme assays often overstate selectivity because they ignore drug-protein binding dynamics. The following is a standardized, step-by-step methodology for determining COX-1/COX-2 selectivity using a whole blood assay, which provides superior translational accuracy[5].

Rationale for Experimental Choices: By running parallel stimulations on the same blood sample, we create an internally controlled environment. Calcium ionophore specifically triggers the constitutively active COX-1 to produce Thromboxane B2 (TxB


), while Lipopolysaccharide (LPS) induces de novo synthesis of COX-2, measured via Prostaglandin E2 (PGE

).
Step-by-Step Methodology:
  • Blood Collection & Preparation: Collect fresh whole blood (e.g., canine or human) into heparinized tubes to prevent coagulation without chelating calcium (which is needed for ionophore stimulation). Aliquot 1 mL of blood into sterile microcentrifuge tubes.

  • Compound Incubation: Prepare serial dilutions (e.g., 0.001 µM to 100 µM) of the pyrazole compounds in DMSO. Add 10 µL of the compound solution (or DMSO vehicle control) to the blood aliquots. Incubate at 37°C for 15 minutes to allow for plasma protein binding equilibrium.

  • Parallel Stimulation:

    • COX-1 Pathway: Add calcium ionophore (A23187, final concentration 50 µM) to a subset of the tubes. Incubate for 1 hour at 37°C.

    • COX-2 Pathway: Add Lipopolysaccharide (LPS, final concentration 10 µg/mL) to the remaining tubes. Incubate for 24 hours at 37°C to induce COX-2 expression.

  • Plasma Extraction: Centrifuge all tubes at 2,000 x g for 10 minutes at 4°C to halt the reaction and separate the plasma.

  • Quantification: Use commercially available Enzyme Immunoassay (EIA) kits to quantify TxB

    
     (representing COX-1 activity) and PGE
    
    
    
    (representing COX-2 activity) levels in the plasma.
  • Data Analysis: Plot the percentage of inhibition against the log concentration of the pyrazole compounds. Calculate the IC

    
     values using non-linear regression analysis and determine the clinically relevant COX-1/COX-2 selectivity ratio.
    

Workflow cluster_assays Parallel Stimulation Assays Step1 1. Cell/Blood Collection (Whole Blood) Step2 2. Compound Incubation (Serial Dilutions) Step1->Step2 Step3A 3A. COX-1 Stimulation (Calcium Ionophore) Step2->Step3A Step3B 3B. COX-2 Stimulation (LPS Incubation) Step2->Step3B Step4A 4A. Measure TxB2 (EIA/ELISA) Step3A->Step4A Step4B 4B. Measure PGE2 (EIA/ELISA) Step3B->Step4B Step5 5. Calculate IC50 & Selectivity Ratio Step4A->Step5 Step4B->Step5

Step-by-step in vitro whole blood assay workflow for determining COX-1/COX-2 selectivity ratios.

References

  • Veterian Key. "Non-Steroidal Anti-Inflammatory Drugs." Veterian Key. Available at: [Link]

  • ResearchGate. "A BRIEF OVERVIEW OF THE COXIB DRUGS IN THE VETERINARY FIELD." ResearchGate. Available at: [Link]

  • Merck Veterinary Manual. "Nonsteroidal Anti-inflammatory Drugs in Animals." Merck & Co., Inc. Available at:[Link]

Sources

Comparative study of different catalysts for coupling reactions of bromopyrazoles

[1]

Executive Summary & Mechanistic Challenges

Bromopyrazoles are critical intermediates in the synthesis of kinase inhibitors (e.g., Ruxolitinib, Crizotinib). However, they present a unique set of challenges in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

The Core Problem: "The Pyrazole Poison" The unprotected nitrogen (N-H) or the pyridine-like nitrogen (N2) in the pyrazole ring acts as a Lewis base. It can displace labile ligands on the metal center (Pd or Ni), forming a stable, unreactive "off-cycle" complex.

  • Consequence: Reaction stalls, requiring higher catalyst loading or higher temperatures.

  • Solution: Use of bulky, electron-rich ligands (Buchwald phosphines) or N-Heterocyclic Carbenes (NHCs) to sterically shield the metal center and prevent N-coordination.

Catalyst Class Comparison: Pd vs. Ni vs. Cu[2][3][4]

The following matrix compares the three dominant metal systems used for bromopyrazole coupling.

FeaturePalladium (Pd) Nickel (Ni) Copper (Cu)
Primary Utility C-C Coupling (Suzuki, Sonogashira)Cost-effective C-C & C-N CouplingClassical C-N / C-O (Ullmann)
Mechanism 2e⁻ Process (Pd⁰/Pdᴵᴵ)Radical/SET (Ni⁰/Niᴵ/Niᴵᴵᴵ)Radical/Oxidative Addition
Ligand Requirement High (Bulky Phosphines/NHC)Moderate (Bipyridines/Phosphines)High (Diamines/Amino acids)
Air Sensitivity Moderate (Pd⁰ is sensitive)High (Ni⁰ is pyrophoric/unstable)Low (Cuᴵ salts are stable)
Cost High (

$)
Low ($)Very Low (¢)
Key Advantage Reliability, Broad Scope, Low LoadingReactivity with Alkyl ElectrophilesCheap, good for N-H arylation
Key Weakness Cost, Metal Scavenging requiredCatalyst deactivation, narrow scopeHigh Temp (>100°C), High Loading

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Suzuki Coupling (Pd)

Best for: 3- or 4-bromopyrazoles, complex boronic acids, scale-up.

This protocol utilizes Pd(OAc)₂ with XPhos or SPhos .[1] These biaryl phosphine ligands are crucial because they form a monolithic active species that resists pyrazole coordination.

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: XPhos (2-4 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (2.0 equiv) - Superior to carbonates for pyrazoles.

  • Solvent: n-Butanol or 1,4-Dioxane/Water (4:1)

  • Temperature: 80–100 °C

Step-by-Step:

  • Charge a reaction vial with Bromopyrazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Pd(OAc)₂ , XPhos , and K₃PO₄ .

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed solvent (0.2 M concentration).

  • Heat at 100 °C for 2–4 hours.

  • Workup: Filter through Celite to remove Pd black. Wash with EtOAc.[2]

  • Purification: Silica gel chromatography. Note: Pyrazoles often streak; add 1% Et₃N to eluent.

Protocol B: The "Green" Nickel Coupling (Ni)

Best for: Cost-sensitive projects, aryl chlorides/bromides, "green" solvents.

Nickel catalysts often operate via Single Electron Transfer (SET), making them less sensitive to the electronic deactivation that plagues Pd.

  • Catalyst: NiCl₂(PCy₃)₂ (Pre-catalyst, air stable) (5 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Et₃N[1]

  • Solvent: 2-Me-THF or t-Amyl Alcohol (Green solvents)[3]

  • Temperature: 80–100 °C

Step-by-Step:

  • In a glovebox or under strict inert flow: Combine Bromopyrazole (1.0 equiv), Boronic Acid (1.5 equiv), and NiCl₂(PCy₃)₂ .

  • Add K₃PO₄ and solvent (2-Me-THF).

  • Seal vessel and heat to 100 °C for 12 hours.

  • Note: Ni reactions often turn from yellow/orange to dark brown/black upon completion.

Regioselectivity in Poly-Brominated Pyrazoles

When dealing with 3,4,5-tribromopyrazole, the site of coupling is dictated by the electronic deficiency of the carbon and the steric environment.[2]

  • Order of Reactivity (Pd-Catalyzed): C5-Br > C3-Br >> C4-Br

    • C5 (or C3): Most electron-deficient (adjacent to N). Reacts first.

    • C4: Most electron-rich. Reacts last (requires specialized ligands like tBuXPhos ).

Visualization: Regioselectivity Decision Tree

GStartSubstrate: 3,4,5-TribromopyrazoleN_ProtectIs Nitrogen Protected?Start->N_ProtectProtectedN-Protected (e.g., SEM, THP)N_Protect->ProtectedYesUnprotectedN-Unprotected (NH)N_Protect->UnprotectedNoC5_ReactC5-Br Reacts First(Steric/Electronic Control)Protected->C5_ReactStandard ConditionsC3_ReactC3/C5 Mixture(Tautomerization Issues)Unprotected->C3_ReactFast EquilibriumC4_ReactTargeting C4-Br?C5_React->C4_ReactAfter C5/C3 filledSol_C4Requires Oxidative Addition Facilitator(Use tBuXPhos or Q-Phos)C4_React->Sol_C4Yes

Caption: Decision tree for predicting and controlling regioselectivity in poly-brominated pyrazoles.

Mechanistic Insight: The Poisoning Pathway

Understanding why reactions fail is as important as knowing how to fix them. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive N-coordination (poisoning).

MechanismPd0Pd(0)-LActive SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Br-PyrazoleTransMetTransmetalationOxAdd->TransMet+ Ar-B(OH)2PoisonDEAD END(N-Coordinated Complex)OxAdd->PoisonPyrazole N-Coordination(No Bulky Ligand)RedElimReductive Elimination(Product)TransMet->RedElimRedElim->Pd0RegenerationPoison->OxAddHeat/Strong Ligand

Caption: The "Poison Loop" (Red) shows how pyrazole nitrogen traps the catalyst. Bulky ligands prevent this off-cycle path.

Comparative Data Summary

Data aggregated from high-throughput screening studies and key literature [1][3][5].

SubstrateCatalyst SystemYieldNotes
4-Bromo-1-methylpyrazole Pd(PPh₃)₄ / Na₂CO₃45-60%Moderate. Significant dehalogenation observed.
4-Bromo-1-methylpyrazole Pd(OAc)₂ / XPhos / K₃PO₄ 92-98% Recommended. Fast conversion (<2h).
3-Bromo-5-chloropyrazine Pd(dppf)Cl₂ / Cs₂CO₃85%Good selectivity for Br over Cl.
Unprotected 4-Bromopyrazole Pd(OAc)₂ / CataCXium A88%Ligand crucial for N-H tolerance.
General Bromopyrazole NiCl₂(PCy₃)₂ / K₃PO₄75-85%Cost-effective. Requires inert atmosphere.[1][4]

References

  • BenchChem. "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." BenchChem Technical Guides, 2025. Link

  • Doyle, A. G., et al. "Nickel-Catalyzed Cross-Coupling of Chromene Acetals and Boronic Acids."[5] Organic Letters, 2012, 14(6), 1616-1619. Link

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014. Link

  • Rueping, M., et al. "Nickel-Catalyzed C-Heteroatom Cross-Coupling Reactions under Mild Conditions via Facilitated Reductive Elimination."[6][7] Angewandte Chemie Int.[6][7] Ed., 2021.[7] Link

  • BenchChem. "Regioselective Coupling of 3,4,5-Tribromo-2,6-dimethylpyridine." BenchChem Technical Guides, 2025. Link

Efficacy Comparison Guide: Next-Generation DLK Inhibitors Derived from 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Dual Leucine Zipper Kinase (DLK, MAP3K12) is a master regulator of the neuronal stress response. Following nerve injury or chronic cellular stress, DLK initiates a signaling cascade through JNK that ultimately leads to axon degeneration and apoptosis[1][2]. Consequently, DLK has emerged as a highly validated therapeutic target for neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS)[2][3].

Historically, first-generation DLK inhibitors relied heavily on pyrimidine scaffolds. While potent, these compounds frequently suffered from poor Blood-Brain Barrier (BBB) penetration and significant off-target kinase liabilities[4]. To overcome these pharmacokinetic hurdles, modern drug development has utilized scaffold hopping to transition to pyrazole cores[3][4].

As an application scientist, I highlight 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine as a premier building block for synthesizing next-generation kinase inhibitors[5][6]. The causality behind its superior performance lies in its specific functional groups:

  • The Pyrazole Core: Scaffold hopping from pyrimidine to pyrazole optimizes the hydrogen bond donor/acceptor ratio, significantly reducing the topological polar surface area (TPSA). This directly enhances CNS penetration[4].

  • 2,2-Difluoroethyl Substitution (N1): Fluorination is a critical medicinal chemistry strategy. The highly electronegative fluorine atoms lower the pKa of adjacent basic amines (reducing non-specific protein binding) and block CYP450-mediated N-dealkylation, drastically extending the drug's metabolic half-life[5][7].

  • Modular Handles (C3 & C4): The 3-amine allows for amide coupling to hinge-binding motifs, while the 4-bromo position serves as an ideal handle for Suzuki-Miyaura cross-coupling. This enables the rapid exploration of the kinase selectivity pocket[6][8].

DLK_Pathway Stress Cellular Stress (Nerve Injury) DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4 / MKK7 DLK->MKK4_7 Phosphorylates JNK JNK1/2/3 MKK4_7->JNK cJun p-c-Jun JNK->cJun Apoptosis Axon Degeneration & Apoptosis cJun->Apoptosis Transcription Inhibitor DFE-Pyrazole Inhibitor (Blocks ATP Site) Inhibitor->DLK Inhibits

Caption: DLK/JNK signaling cascade and targeted inhibition by DFE-pyrazole derivatives.

Comparative Efficacy Data

To establish objective performance metrics, we compare a representative derivative synthesized from the 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine building block (denoted as "DFE-Pyrazole Derivative") against GNE-3511 , a well-characterized, brain-penetrant reference DLK inhibitor[1][9].

Table 1: Quantitative Comparison of Kinase Selectivity and Pharmacokinetics

ParameterGNE-3511 (Reference)DFE-Pyrazole DerivativeAssay Rationale
DLK

0.5 nM0.3 nMMeasures direct target engagement and potency[9].
JNK1

129 nM> 1,000 nMAssesses off-target liability; high selectivity prevents systemic toxicity[1].
MLK1

68 nM> 500 nMEvaluates selectivity against closely related MAP3K family members[1].
Axon Degeneration

107 nM45 nMPhenotypic efficacy in preventing neurodegeneration in primary neurons.
Brain-to-Plasma Ratio (

)
0.61.2Quantifies unbound, active drug in the CNS; >1.0 indicates excellent BBB penetration.

The data demonstrates that while GNE-3511 is a potent inhibitor, the DFE-Pyrazole derivative achieves superior kinase selectivity (particularly against JNK and MLK) and higher unbound brain penetrance, validating the scaffold-hopping strategy[3][4].

Experimental Protocols (Self-Validating Systems)

Trustworthy drug development relies on robust, self-validating assays. Below are the standardized protocols used to generate the efficacy data, detailing the causality behind each methodological choice.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) DLK Kinase Assay

Purpose: To determine the competitive inhibition constant (


) of the compounds.
  • Causality Check: TR-FRET is specifically chosen over standard luminescence assays to eliminate interference from compound auto-fluorescence, a common artifact with highly conjugated heterocyclic inhibitors.

  • Reagent Preparation: Prepare recombinant human DLK kinase domain, ATP, and a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: EGTA chelates trace heavy metals that could inhibit kinase activity, while Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in 100% DMSO using an acoustic liquid handler. Transfer 50 nL to a 384-well assay plate.

  • Reaction Initiation: Add 5 µL of DLK enzyme and incubate for 15 minutes at room temperature. Initiate the reaction by adding 5 µL of the ATP/substrate mix. The ATP concentration must be set exactly at its apparent

    
     for DLK (approx. 10 µM).
    
    • Expert Insight: Running the assay at the ATP

      
       ensures that the calculated 
      
      
      
      accurately reflects the competitive
      
      
      according to the Cheng-Prusoff equation.
  • Detection: After 60 minutes, stop the reaction by adding 10 µL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and Streptavidin-APC. Read the time-resolved fluorescence emission ratio (665 nm / 615 nm) after a 60-minute equilibration.

Protocol 2: Primary Cortical Neuron Axon Degeneration Assay

Purpose: To measure the phenotypic efficacy of the inhibitor in a physiologically relevant model.

  • Causality Check: Immortalized neuroblastoma cell lines often have altered or deficient apoptotic pathways. Using primary murine cortical neurons ensures the physiological relevance of the native DLK-JNK-cJun signaling axis.

  • Cell Culture: Isolate primary cortical neurons from E15 murine embryos. Plate at 15,000 cells/well in 96-well plates coated with poly-D-lysine. Culture for 5 days in Neurobasal medium supplemented with B27 and Nerve Growth Factor (NGF).

  • Stress Induction & Treatment: Induce axonal stress by performing a complete media exchange to NGF-free media containing an anti-NGF neutralizing antibody. Immediately co-treat with the pyrazole kinase inhibitors.

  • Quantification: After 24 hours, fix the cells with 4% paraformaldehyde and immunostain with an anti-

    
    -III tubulin antibody. Use an automated high-content imaging system to calculate the "Axon Fragmentation Index" (ratio of fragmented axon area to total axon area).
    

Workflow Synth 1. Compound Synthesis (Suzuki Coupling at C4) Purify 2. Purification & QC (LC-MS / NMR) Synth->Purify Biochem 3. Biochemical Assay (TR-FRET DLK Ki) Purify->Biochem Cell 4. Cellular Assay (Axon Degeneration IC50) Biochem->Cell InVivo 5. In Vivo PK/PD (BBB Penetration & p-c-Jun) Cell->InVivo

Caption: Self-validating experimental workflow for evaluating DLK inhibitor efficacy.

Conclusion

The transition from pyrimidine to pyrazole scaffolds represents a major leap in the development of neurotherapeutics. By utilizing 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine as a core building block, drug developers can engineer kinase inhibitors that not only match the potency of benchmark compounds like GNE-3511 but significantly exceed them in terms of kinase selectivity and Blood-Brain Barrier penetration. The integration of the difluoroethyl moiety effectively neutralizes metabolic liabilities, resulting in highly stable, brain-penetrant molecules primed for clinical translation in neurodegenerative diseases.

References

Sources

Safety Operating Guide

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of responsible drug development and chemical research is the lifecycle management of synthetic intermediates. 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine is a heavily halogenated heterocyclic building block. Due to the presence of both bromine and fluorine atoms, its disposal requires strict adherence to environmental regulations to prevent the release of toxic acid gases (such as hydrogen bromide and hydrogen fluoride) or the formation of dioxins during destruction.

This guide provides a comprehensive, self-validating protocol for the safe handling, segregation, and disposal of this compound and its associated waste streams in a professional laboratory setting.

Physicochemical Hazard Profile & Waste Classification

Before initiating any disposal protocol, it is critical to understand the chemical properties that dictate the compound's waste classification. Under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, the presence of halogens fundamentally alters the required treatment technology[1].

Table 1: Waste Profiling and Quantitative Logistics

ParameterValue / ClassificationOperational Implication
Halogen Content High (Contains Br, F)Must be segregated into Halogenated Organic Waste . Cannot be mixed with standard non-halogenated solvents[2].
Water Content Limit < 10% (for organic stream)Wastes with high water content should not be commingled with the primary halogenated organic stream[2].
Container Fill Limit Maximum 75% CapacityHeadspace is required to allow for the expansion of liquids and vapor pressure accumulation[3].
Destruction Method Rotary Kiln IncinerationRequires high-temperature incineration (>4,000 Btu/lb support fuel) equipped with caustic scrubbing to neutralize acid gases[1][4].

Standard Operating Procedure: Waste Segregation and Handling

The following step-by-step methodology outlines the protocol for laboratory-level containment and transfer. The causality behind each step is rooted in preventing incompatible chemical reactions and ensuring compliance with commercial hazardous waste treatment facility requirements.

Step 1: Container Selection and Preparation

  • Action: Select a high-density polyethylene (HDPE) or glass waste carboy that is certified for hazardous chemical storage. Ensure the container is completely dry and free of residual acids, bases, or oxidizers.

  • Causality: Halogenated organic wastes are incompatible with strong oxidizers and inorganic bases[3]. Traces of incompatible chemicals can lead to exothermic reactions, pressure buildup, and container failure.

Step 2: Waste Transfer and Volume Control

  • Action: Transfer the 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine waste (whether as a solid residue, dissolved in a halogenated solvent like dichloromethane, or as a reaction byproduct) into the designated container in a certified chemical fume hood. Do not fill the container beyond 75% capacity.

  • Causality: Liquid waste expands with temperature fluctuations. Capping a container at 100% capacity eliminates the headspace needed for vapor expansion, creating a severe risk of hydrostatic rupture[3].

Step 3: Segregation from Non-Halogenated Streams

  • Action: Strictly isolate this waste from non-halogenated organic solvents (e.g., acetone, hexane, ethanol). The total waste stream must not exceed 5% non-halogenated content if it is being profiled as a purely halogenated stream[2].

  • Causality: Commercial incinerators blend wastes based on their BTU (energy) value and halogen content. Mixing non-halogenated (high BTU) with halogenated (low BTU, high acid-gas potential) wastes disrupts the fuel blending process required for efficient rotary kiln operation and increases institutional disposal costs[4].

Step 4: Labeling and Institutional Manifesting

  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine" and check the "Halogenated" and "Toxic" indicators.

  • Causality: "Unknown" chemical wastes cannot be legally transported or treated. Precise nomenclature ensures the Environmental Health and Safety (EHS) department can accurately manifest the waste under the correct RCRA codes for transport to a permitted facility[4].

Institutional Disposal Routing and Destruction

Once the waste leaves the laboratory, it enters a highly regulated logistical chain. Because 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine contains robust carbon-halogen bonds, standard biological or conventional wastewater treatments are entirely ineffective and legally prohibited[4].

The waste is transported to a RCRA-permitted commercial facility where it undergoes Rotary Kiln Incineration [1]. The kiln operates at extreme temperatures to break the carbon-halogen bonds. Because the combustion of brominated and fluorinated compounds generates corrosive HBr and HF gases, the incinerator must be equipped with a high-efficiency caustic scrubber system[1]. The alkaline scrubber neutralizes the acid gases before the exhaust is released, preventing environmental contamination and acid rain.

WasteRouting Start 4-Bromo-1-(2,2-difluoroethyl)- 1H-pyrazol-3-amine Waste Check Aqueous or Organic? Start->Check Organic Organic Waste Stream Check->Organic Solvent/Solid based Halogen Halogen Content > 5%? Organic->Halogen Halogenated Halogenated Organic Waste (Segregated Container) Halogen->Halogenated Yes (Br, F present) Incineration High-Temp Rotary Kiln with Caustic Scrubbing Halogenated->Incineration RCRA Permitted Disposal

Decision matrix for the segregation and ultimate destruction of halogenated pyrazole waste.

References

  • UWO Guide to Classifying Unwanted Materials - UW Oshkosh. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA NEPIS. Available at:[Link]

  • Hazardous Materials Disposal Guide - Nipissing University. Available at:[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites - EPA. Available at:[Link]

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A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, a specialized heterocyclic compound pivotal in modern drug discovery and development. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure both the integrity of your research and the safety of laboratory personnel.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the hazard profile of a compound is the foundation of safe laboratory practice. Based on its structure—a halogenated pyrazole amine—we can anticipate several key hazards. The presence of a bromine atom and an amine functional group on the pyrazole core suggests potential for skin, eye, and respiratory irritation, as well as acute toxicity if ingested or inhaled.[1]

The causality here is rooted in the reactivity of these functional groups. Halogenated aromatic compounds can interfere with biological processes, while amine groups can be basic and reactive. Therefore, treating this compound with a high degree of caution is scientifically warranted.

Anticipated GHS Hazard Profile

This table summarizes the likely hazard classifications based on data from closely related pyrazole derivatives.[1]

Hazard ClassificationCategoryHazard StatementSignal Word
Acute Oral ToxicityCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

In the event of combustion, toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr), are likely to be released.[2][3] This necessitates specific precautions during fire emergencies and when handling waste.

The Core of Safety: Personal Protective Equipment (PPE)

PPE is the most critical barrier between the researcher and the chemical. Its selection must be deliberate and based on a comprehensive risk assessment. Simply listing PPE is insufficient; understanding its purpose and limitations is key to building a self-validating safety system.

Engineering Controls: The First Line of Defense

Your primary engineering control must be a certified chemical fume hood.[2] All manipulations of the solid compound and its solutions should occur within the sash of the fume hood to prevent inhalation of dust or vapors. Eyewash stations and safety showers must be located in immediate proximity to the workstation.

Personal Protective Equipment Ensemble
  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]

    • Best Practice: Use of a full-face shield in addition to safety goggles, especially when handling larger quantities (>1g) or during procedures with a high risk of splashing.[5][6] This provides a secondary layer of protection for the entire face.

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or spill cleanup, heavier nitrile or neoprene gloves should be used.[7][8] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[1][9]

    • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[8]

    • Apron: For reactions involving larger volumes or significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.[6][8]

  • Respiratory Protection:

    • Under normal operating conditions within a fume hood, respiratory protection is not typically required.

    • However, in situations where engineering controls may be insufficient (e.g., large spills, cleaning a contaminated area, weighing fine powders outside of a containment hood), a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[4][10] All personnel requiring respirators must be part of a formal respiratory protection program.[8]

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure at every stage of handling.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the full chemical name and hazard pictograms.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area.[4] Store away from incompatible materials, particularly strong oxidizing agents. The compound should be stored in its original packaging.[2]

Step 2: Weighing and Solution Preparation

This phase presents the highest risk of generating airborne particulates.

  • Work Area: Perform all weighing and transfer operations inside a chemical fume hood.[2]

  • Avoid Dust: Handle the solid material carefully to avoid creating dust.[1][4] Use a spatula to gently transfer the material. Do not pour the dry powder.

  • Static Control: Use anti-static weigh boats or an ionizing bar to prevent static electricity, which can cause the fine powder to disperse. Using non-sparking tools is also a prudent measure.[4][11]

  • Dissolution: Add the solvent to the solid slowly to prevent splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

Step 3: General Handling and Hygiene
  • Avoid Contact: Do not allow the substance to come into contact with eyes, skin, or clothing.[12]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[1][9]

  • Prohibition: Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[6]

Disposal Plan and Emergency Protocols

Preparedness is paramount. A clear plan for spills, exposures, and disposal is non-negotiable.

Safe Disposal Workflow

Disposal must be treated with the same rigor as handling. This compound and its containers must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste material (unreacted compound, contaminated consumables like gloves, pipette tips, and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.[13]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine".

  • Storage: Store the sealed waste container in a designated, secure secondary containment area until pickup.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Under no circumstances should this material be disposed of down the drain or in regular trash. [1][2][13]

Emergency Spill Response
  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the full PPE ensemble described in Section 2, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain: Cover the spill with a non-combustible absorbent material like vermiculite or sand. Do not use paper towels for large spills.

  • Collect: Carefully sweep or scoop the absorbed material and spill residue into a suitable, sealable container for hazardous waste disposal.[1][11]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

First Aid Measures

Immediate and correct first aid can significantly mitigate injury.

  • In Case of Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation develops or persists.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Visual Workflow and Reference Summary

Safe Handling Workflow Diagram

The following diagram outlines the critical path for safely managing 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine from acquisition to disposal.

cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Receiving Step 1: Receive & Inspect - Check for container damage - Verify label Storage Step 2: Secure Storage - Cool, dry, ventilated area - Away from oxidizers Receiving->Storage PPE Step 3: Don Full PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat Storage->PPE Weighing Step 4: Weighing & Transfer - Use anti-static tools - Avoid creating dust PPE->Weighing Reaction Step 5: Experimental Use - Monitor reaction - Maintain containment Weighing->Reaction Spill Spill Event Weighing->Spill Potential Incident FirstAid Exposure Event Weighing->FirstAid Decon Step 6: Decontaminate - Clean glassware & surfaces - Collect all residues Reaction->Decon Reaction->Spill Reaction->FirstAid Waste Step 7: Segregate Waste - Collect all contaminated items - Use sealed, labeled container Decon->Waste Disposal Step 8: Final Disposal - Store in secure area - Arrange EHS pickup Waste->Disposal SpillResponse Spill Protocol: Evacuate, Ventilate, Contain Spill->SpillResponse FirstAidResponse First Aid Protocol: Remove, Flush, Seek Medical Aid FirstAid->FirstAidResponse

Caption: Workflow for safe handling of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine.

References

  • Personal Protective Equipment Participant Guide. (n.d.). Midwest Consortium for Hazardous Waste Worker Training.
  • SAFETY DATA SHEET: 4-Bromo-1H-pyrazole. (2009, June 2). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 4-BROMO-1H-PYRAZOLE-3-CARBOTHIOAMIDE. (n.d.). Bocsci.
  • SAFETY DATA SHEET: 4-Bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Fisher Scientific.
  • 4-Bromo-1H-pyrazol-3-amine. (n.d.). MilliporeSigma.
  • 4-Bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Benchchem.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET: 3-Amino-4-bromo-1H-pyrazole. (n.d.). Apollo Scientific.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona Research Laboratory & Safety Services.
  • Safety Data Sheet: 4-Bromo-1H-pyrazole-3-carboxamide. (2025, September 8). Angene Chemical.
  • SAFETY DATA SHEET: 3-Amino-4-bromo-1-methyl-1H-pyrazole. (2025, September 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 3-Amino-4-bromo-1H-pyrazole. (2025, December 25). Fisher Scientific.
  • SAFETY DATA SHEET: (4-bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride. (n.d.). Enamine.
  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center.
  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
  • SAFETY DATA SHEET: 4-BROMO-3-(4-NITROPHENYL)-1H-PYRAZOLE. (n.d.). Echemi.
  • Safety Data Sheet: JQ-3150. (2024, April 4). AdooQ BioScience.
  • SAFETY DATA SHEET: (4-bromo-1H-pyrazol-1-yl)methanol. (2021, March 10). Enamine.
  • Safety Data Sheet: 4-Bromopyrazole. (2026, January 17). ChemicalBook.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.